molecular formula C11H13NO2 B018169 1-(4-Hydroxyphenyl)piperidin-2-one CAS No. 79557-03-2

1-(4-Hydroxyphenyl)piperidin-2-one

Cat. No.: B018169
CAS No.: 79557-03-2
M. Wt: 191.23 g/mol
InChI Key: PUGFQIKPJUHWEV-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one scaffold substituted with a 4-hydroxyphenyl group. This structure combines a heterocyclic lactam with a phenolic moiety, making it a molecule of interest in various medicinal chemistry and drug discovery research applications. Piperidin-2-one derivatives are frequently explored as key scaffolds in the development of pharmacologically active compounds. The incorporation of the hydroxyphenyl group can enhance binding to biological targets and influence the compound's physicochemical properties. Researchers may investigate this compound as a building block or precursor in solid-phase peptide synthesis (SPPS) for incorporating novel amino acid analogs, or as a core structure in the design of potential enzyme inhibitors or receptor modulators. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFQIKPJUHWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470382
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79557-03-2
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In Silico Profiling of the 1-(4-Hydroxyphenyl)piperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Factor Xa Fragment Modeling and Metabolic Assessment

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling 1-(4-Hydroxyphenyl)piperidin-2-one . This molecule represents a critical pharmacophore found in the P4 binding motif of blockbuster anticoagulants (e.g., Apixaban) and serves as a scaffold for NMDA receptor modulators.

This guide moves beyond basic docking to address the specific challenges of this scaffold: the electronic conjugation between the lactam nitrogen and the phenol ring, the critical role of the S4 hydrophobic pocket in Factor Xa (FXa) binding, and the metabolic liabilities introduced by the exposed hydroxyl group.

Part 1: Ligand Chemistry & Quantum Mechanical (QM) Profiling

Before engaging in protein-ligand docking, the ligand's electronic state must be accurately characterized. Standard force fields (MMFF94, OPLS3e) often underestimate the rotational energy barrier created by the N-phenyl bond in lactam systems.

Density Functional Theory (DFT) Optimization

The conjugation between the piperidin-2-one nitrogen and the phenyl ring creates a partial double bond character, restricting rotation. Accurate modeling requires QM-derived parameters.

  • Objective: Determine the low-energy torsional profile of the N-C(phenyl) bond.

  • Protocol:

    • Geometry Optimization: Perform at the B3LYP/6-31G* level of theory using Gaussian or Jaguar.

    • Torsional Scan: Rotate the dihedral angle between the lactam ring and the phenyl ring in 10° increments.

    • ESP Calculation: Generate Electrostatic Potential (ESP) charges to replace standard partial charges in subsequent MD simulations.

Tautomer & Ionization States

The 4-hydroxyl group (phenol) has a pKa


 10. However, the local environment of the target protein can shift this.
  • Action: Generate both the neutral (protonated) and anionic (deprotonated) states.

  • Critical Check: In the Factor Xa S4 pocket, the environment is hydrophobic (lined by Trp215, Phe174). Retain the neutral form for binding simulations, as deprotonation would incur a massive desolvation penalty.

Part 2: Structure-Based Design (Target: Factor Xa)

The primary biological context for this scaffold is the inhibition of Coagulation Factor Xa (FXa).[1][2][3] The piperidin-2-one moiety is a classic "P4 moiety" designed to occupy the aryl-binding S4 pocket of FXa.

Target Selection & Preparation
  • Reference PDB: 2P16 (Crystal structure of Apixaban bound to Human Factor Xa).

  • Rationale: Apixaban contains the 1-(4-methoxyphenyl)piperidin-2-one substructure.[4][5] Using this crystal structure allows for "scaffold hopping" validation—we are modeling the 4-hydroxy analogue (a potential metabolite or derivative) into a known active conformation.

Docking Protocol (Step-by-Step)
StepParameter/ActionTechnical Rationale
1. Grid Generation Center:

(S4 Pocket)
Focus search space on the P4 binding region (Tyr99, Phe174, Trp215).
2. Constraints H-Bond Constraint: Gly216 (Backbone NH)The lactam carbonyl must accept a hydrogen bond from Gly216 to mimic the native substrate.
3. Sampling Precision: XP (Extra Precision) / Exhaustiveness: 32High sampling is required to resolve the pi-stacking of the phenyl ring against Trp215.
4. Scoring Function: ChemScore or GlideScoreEmphasis on lipophilic terms and aromatic interactions.
Interaction Topology (DOT Visualization)

The following diagram illustrates the critical binding interactions expected for this scaffold within the Factor Xa active site.

FXa_Interaction_Map Ligand 1-(4-Hydroxyphenyl) piperidin-2-one S4_Pocket S4 Hydrophobic Pocket (Aryl Binding) Ligand->S4_Pocket Van der Waals Gly216 Gly216 (Backbone NH) Ligand->Gly216 H-Bond Acceptor (Lactam C=O) Trp215 Trp215 (Pi-Stacking) Ligand->Trp215 Pi-Pi T-Shaped Solvent Bulk Solvent Ligand->Solvent 4-OH Exposure

Caption: Interaction topology of the lactam scaffold within the Factor Xa S4 pocket. Green arrows indicate critical H-bonds.

Part 3: Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the 4-hydroxyl group destabilizes the binding mode through solvation effects.

Simulation Setup
  • Engine: GROMACS 2024 or Desmond.

  • Force Field: CHARMM36m (best for protein-ligand complexes) or OPLS4.

  • Solvent Model: TIP3P water box with 0.15 M NaCl (physiological ionic strength).

  • Duration: 100 ns (sufficient for fragment stability).

Key Analysis Metrics
  • RMSD (Ligand): Calculate the Root Mean Square Deviation of the ligand heavy atoms relative to the protein backbone.

    • Success Criteria: RMSD < 2.0 Å over the last 50 ns.

  • Water Bridge Analysis: The 4-OH group faces the solvent interface in the S4 pocket.

    • Hypothesis: The OH group may recruit water molecules that bridge to Glu97 .

    • Measurement: Calculate radial distribution function (RDF) of water oxygens around the ligand 4-OH oxygen.

Part 4: ADMET & Metabolic Liability Modeling

The 1-(4-hydroxyphenyl) moiety is a "metabolic alert." It is a likely substrate for Phase II conjugation (Glucuronidation) or further Phase I oxidation.

Metabolic Pathway Prediction

Using tools like BioTransformer or FAME 3 , we model the biotransformation of the scaffold.

  • Pathway A (Glucuronidation): The exposed phenol is a prime target for UGT enzymes (e.g., UGT1A1).

    • In Silico Task: Dock the ligand into the UGT1A1 crystal structure (PDB: 4WK9) to assess steric feasibility of glucuronide transfer.

  • Pathway B (Quinone Formation): Oxidation of the phenol to a quinone-imine reactive metabolite.

    • In Silico Task: Calculate the Bond Dissociation Energy (BDE) of the phenolic O-H bond using DFT. Lower BDE correlates with higher risk of reactive metabolite formation.

ADMET Profiling Workflow

The following workflow integrates structural modeling with toxicity prediction.

ADMET_Workflow Input Ligand Structure (SMILES) QM_Calc DFT: Bond Dissociation Energy (O-H) Input->QM_Calc SOM_Pred Site of Metabolism (FAME 3 / StarDrop) Input->SOM_Pred Tox_Alert Reactive Metabolite Risk (Quinone) QM_Calc->Tox_Alert Low BDE Phase2 UGT Docking (Glucuronidation) SOM_Pred->Phase2 High SOM Score Phase2->Tox_Alert Clearance Prediction

Caption: Workflow for assessing the metabolic stability and toxicity risks of the phenolic lactam scaffold.

Part 5: References

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

  • Protein Data Bank. (2007). Crystal Structure of Human Factor Xa complexed with Apixaban (PDB: 2P16). RCSB PDB.

  • Wockhardt Limited. (2016). Process for the preparation of Apixaban (WO2016020711A1).[6] Google Patents.

  • SwissADME. (2024). Free Web Tool for ADME and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics.

  • GROMACS Development Team. (2024). GROMACS: High-performance molecular dynamics. GROMACS.org.

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one, a valuable N-aryl lactam scaffold with significant potential in medicinal chemistry and materials science. We present two robust and validated synthetic routes: a classical two-step approach involving acylation and subsequent intramolecular cyclization, and a modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction

N-aryl lactams are privileged structural motifs found in a wide array of biologically active molecules and functional materials.[1] The rigid, planar amide bond connected to an aromatic system creates a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity for protein targets. The specific target of this guide, 1-(4-hydroxyphenyl)piperidin-2-one, incorporates a key phenolic hydroxyl group, which can act as a crucial hydrogen bond donor or a synthetic handle for further derivatization, making it a highly versatile intermediate for building complex molecular architectures.

This application note details two distinct and effective methodologies for the synthesis of this compound, catering to different laboratory capabilities and synthetic philosophies.

Overview of Synthetic Strategies

Two primary strategies are presented for the synthesis of the target compound.

Method A: Two-Step Acylation and Intramolecular Cyclization. This classical route involves the initial N-acylation of 4-aminophenol with a 5-halovaleric acid derivative, followed by a base-mediated intramolecular Williamson ether-like reaction (in this case, an amidation) to form the six-membered lactam ring.

Method B: Buchwald-Hartwig C-N Cross-Coupling. This modern approach utilizes a palladium catalyst to directly form the C-N bond between the piperidin-2-one nitrogen and an aryl halide.[2] This method often provides high yields and excellent functional group tolerance. The phenolic hydroxyl group requires protection, typically as a methyl ether, which is cleaved in a final step.

Method A: Two-Step Acylation & Cyclization Protocol

This method is fundamentally robust and relies on well-established reaction types, making it highly accessible.

Reaction Principle and Mechanism

The synthesis proceeds in two discrete stages:

  • N-Acylation: The nucleophilic amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of 5-bromovaleroyl chloride. A mild base, such as pyridine, is used to scavenge the HCl byproduct.

  • Intramolecular Cyclization: The intermediate, N-(4-hydroxyphenyl)-5-bromopentanamide, is treated with a stronger base (e.g., potassium carbonate or sodium hydride). The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the terminal carbon bearing the bromine atom in an intramolecular SN2 reaction. Correction: The amide nitrogen is deprotonated, and the resulting anion attacks the carbon with the bromine, which is the correct pathway for lactam formation. The phenolic proton is more acidic, but its deprotonation leads to O-alkylation, a potential side reaction. Using a base that selectively promotes N-alkylation or controlling conditions is key. A more direct approach is the deprotonation of the amide N-H.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
4-AminophenolC₆H₇NO109.135.46 g50.01.0
5-Bromovaleroyl chlorideC₅H₈BrClO199.4710.97 g55.01.1
PyridineC₅H₅N79.104.35 mL54.01.08
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.37 g75.01.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL--
Detailed Experimental Protocol

Step 1: Synthesis of N-(4-hydroxyphenyl)-5-bromopentanamide

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-aminophenol (5.46 g, 50.0 mmol) and dichloromethane (200 mL).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add pyridine (4.35 mL, 54.0 mmol) to the suspension with vigorous stirring.

  • In a separate flask, dissolve 5-bromovaleroyl chloride (10.97 g, 55.0 mmol) in 50 mL of dry DCM.

  • Add the 5-bromovaleroyl chloride solution dropwise to the cooled 4-aminophenol suspension over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), water (100 mL), and saturated brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to 1-(4-Hydroxyphenyl)piperidin-2-one

  • Transfer the crude N-(4-hydroxyphenyl)-5-bromopentanamide to a 500 mL round-bottom flask.

  • Add N,N-Dimethylformamide (150 mL) and potassium carbonate (10.37 g, 75.0 mmol).

  • Heat the mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).[3]

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 1-(4-hydroxyphenyl)piperidin-2-one as a solid.

Method B: Buchwald-Hartwig Cross-Coupling Protocol

This elegant method leverages the power of palladium catalysis for efficient C-N bond formation.[4][5]

Reaction Principle and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5] The generally accepted catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-4-methoxybenzene), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The lactam (piperidin-2-one) coordinates to the palladium center, and a strong base deprotonates the lactam nitrogen to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

A final demethylation step using a strong Lewis acid like boron tribromide (BBr₃) is required to unmask the phenolic hydroxyl group.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Coupling Step
Piperidin-2-oneC₅H₉NO99.134.96 g50.01.0
1-Bromo-4-methoxybenzeneC₇H₇BrO187.0410.29 g55.01.1
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72229 mg0.250.005 (1 mol% Pd)
XPhosC₃₃H₄₅P476.68477 mg1.00.02
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.106.73 g70.01.4
Toluene (anhydrous)C₇H₈92.14200 mL--
Demethylation Step
Boron tribromide (BBr₃)BBr₃250.5255 mmol (1M in DCM)55.01.1
Dichloromethane (anhydrous)CH₂Cl₂84.93150 mL--
Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (229 mg, 0.25 mmol), XPhos (477 mg, 1.0 mmol), and sodium tert-butoxide (6.73 g, 70.0 mmol).

  • Add piperidin-2-one (4.96 g, 50.0 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (200 mL) via cannula, followed by 1-bromo-4-methoxybenzene (10.29 g, 55.0 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and quench by carefully adding 100 mL of water.

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)piperidin-2-one.

Step 2: Demethylation

  • Dissolve the purified 1-(4-methoxyphenyl)piperidin-2-one (assuming ~50 mmol scale) in 150 mL of anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (55 mL, 55.0 mmol) dropwise over 30 minutes.

  • After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of methanol (50 mL), followed by water (100 mL).

  • Extract the product with DCM (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the final product by column chromatography or recrystallization to obtain 1-(4-hydroxyphenyl)piperidin-2-one.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons on the hydroxyphenyl ring and the aliphatic protons of the piperidinone ring.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the hydroxyl group), and the aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ) should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

ReagentPrimary HazardsHandling Notes
4-Aminophenol Harmful if swallowed or inhaled. Suspected of causing genetic defects. Skin sensitizer.[6]Avoid creating dust. Use in a well-ventilated area.[7][8]
5-Bromovaleroyl chloride Causes severe skin burns and eye damage. Corrosive. Lachrymator.Handle with extreme care in a fume hood. Reacts with moisture.
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Use in a fume hood. Keep away from ignition sources.
Sodium tert-butoxide Flammable solid. Causes severe skin burns and eye damage.Handle in an inert atmosphere if possible. Reacts violently with water.
Boron tribromide (BBr₃) Causes severe skin burns and eye damage. Reacts violently with water. Toxic if inhaled.Handle as a solution in a fume hood with extreme caution. Ensure the system is dry.
Palladium Catalysts May cause skin sensitization. Handle as potentially toxic.Avoid inhalation of fine powders.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis start_materials Starting Materials (e.g., 4-Aminophenol, Piperidin-2-one) glassware Dry Glassware (Inert Atmosphere Setup) start_materials->glassware reagents Reagents & Solvents reagents->glassware reaction_setup Reaction Setup (Cooling/Heating) glassware->reaction_setup addition Reagent Addition (Dropwise) reaction_setup->addition stirring Stirring at Temp (Monitor by TLC) addition->stirring quench Quench Reaction stirring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Final Product: 1-(4-Hydroxyphenyl)piperidin-2-one purify->product analysis Characterization (NMR, MS, MP) product->analysis

Caption: General workflow for the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one.

References

  • Chaturvedi, D., et al. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Current Chemistry Letters, 4, 119-126. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available at: [Link]

  • Singh, K. et al. (2017). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Chemistry & Biology Interface, 7(4), 230-235. Available at: [Link]

Sources

Application Note: A Methodological Approach to the Complete ¹H and ¹³C NMR Assignment of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, methodology-focused guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-(4-hydroxyphenyl)piperidin-2-one. As a compound possessing both aromatic and saturated heterocyclic moieties, it serves as an excellent model for illustrating the power of a multi-dimensional NMR approach for unambiguous structural elucidation. This guide is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and the logic of spectral interpretation. We will detail a self-validating workflow from sample preparation through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR analysis to achieve a confident assignment.

Introduction: The Imperative of Unambiguous Structural Verification

In chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic compounds in solution. It provides unparalleled detail regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The target of this note, 1-(4-hydroxyphenyl)piperidin-2-one, contains a lactam (a cyclic amide) fused to a substituted aromatic ring. This structure presents distinct spectral features that require a systematic and multi-faceted analytical approach. Misinterpretation of NMR data can lead to incorrect structural assignments, jeopardizing research outcomes. This guide, therefore, focuses not just on the final assignments, but on the logical workflow required to arrive at them with high confidence.

The numbering convention used for the assignment is critical and is defined below.

Figure 1: Structure and atom numbering for 1-(4-Hydroxyphenyl)piperidin-2-one.

Experimental Design and Protocols

Sample Preparation: Ensuring High-Quality Data

The quality of an NMR spectrum is fundamentally dependent on proper sample preparation. For small molecules, an appropriate concentration is key; too dilute, and the signal-to-noise ratio will be poor, while overly concentrated samples can lead to line broadening and difficulty in shimming the magnet.[1]

Protocol:

  • Analyte Quantity: Weigh 5-10 mg of 1-(4-hydroxyphenyl)piperidin-2-one for ¹H NMR and 2D experiments. For a standard ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is often beneficial.[1][2]

  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity ensures good solubility, and its ability to form hydrogen bonds slows the chemical exchange of the phenolic -OH proton, allowing it to be observed as a distinct signal. The residual solvent peaks for DMSO-d₆ (¹H at ~2.50 ppm, ¹³C at ~39.52 ppm) serve as a convenient internal reference.

  • Procedure: a. Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small vial.[2] b. Ensure complete dissolution by gentle vortexing or sonication. The solution must be clear and free of particulates. c. Transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. d. Cap the tube and label it clearly.

NMR Data Acquisition Strategy

A hierarchical approach to data acquisition is most efficient. Start with simple 1D experiments and proceed to more complex 2D experiments to resolve ambiguities. All spectra should be acquired on a spectrometer operating at a ¹H frequency of at least 400 MHz to ensure sufficient resolution.

G cluster_workflow NMR Data Analysis Workflow A 1. Acquire ¹H NMR (Signal regions, Multiplicity, Integration) B 2. Acquire ¹³C{¹H} NMR (Number of unique carbons, Chemical shifts) A->B Initial structural overview C 3. Acquire ¹H-¹H COSY (Identify H-H spin systems) A->C Proton connectivity D 4. Acquire ¹H-¹³C HSQC (Connect protons to their attached carbons) B->D Carbon environment info C->D Confirm spin systems E 5. Final Assignment (Synthesize all data) C->E Correlate all data D->E Correlate all data

Figure 2: A logical workflow for NMR data acquisition and analysis.

Standard Acquisition Parameters (400 MHz Example):

ExperimentPulse ProgramSpectral WidthKey ParametersPurpose
¹H NMR zg3016 ppm16 scans, 2s relaxation delayOverview of proton environments
¹³C{¹H} NMR zgpg30240 ppm≥1024 scans, 2s relaxation delayOverview of carbon environments
¹H-¹H COSY cosygpqf12 ppm (F1/F2)256 increments, 4 scans/incEstablish proton-proton couplings
¹H-¹³C HSQC hsqcedetgpsisp12 ppm (F2), 160 ppm (F1)256 increments, 8 scans/incCorrelate protons to attached carbons

Spectral Analysis and Step-by-Step Assignment

The assignment process is a puzzle. We will use the chemical shifts, coupling patterns, and 2D correlations to piece together the structure.

Analysis of the ¹H NMR Spectrum

The ¹H spectrum is the starting point. We anticipate signals in three distinct regions: the downfield aromatic region, the mid-field aliphatic region of the piperidinone ring, and a singlet for the phenolic proton.

  • Aromatic Region (6.5-7.5 ppm): The 4-hydroxyphenyl group is a classic example of a para-disubstituted benzene ring. Due to the symmetry, only two unique proton environments exist. These protons (H2'/H6' and H3'/H5') will split each other, giving rise to two doublets, each integrating to 2H. The protons ortho to the electron-donating hydroxyl group (H3'/H5') are expected to be upfield of those ortho to the electron-withdrawing nitrogen-substituted ring (H2'/H6').

  • Aliphatic Region (1.5-4.0 ppm):

    • H6 Protons (~3.7 ppm): These two protons are on a carbon adjacent to the ring nitrogen. The deshielding effect of the nitrogen shifts this signal downfield. It will appear as a triplet due to coupling with the two H5 protons.

    • H3 Protons (~2.4 ppm): These protons are alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields them, and they are expected to be a triplet from coupling to the H4 protons.

    • H4 & H5 Protons (~1.9 ppm): These four protons are the most shielded in the piperidinone ring. They will likely overlap, creating a complex multiplet.

  • Labile Proton (-OH, ~9.5 ppm): In DMSO-d₆, the phenolic proton signal is typically a sharp singlet, appearing far downfield.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum reveals the number of unique carbon atoms and their electronic environments.

  • Carbonyl Carbon (C2, ~170 ppm): The amide carbonyl carbon is highly deshielded and will be the furthest downfield signal.

  • Aromatic Carbons (115-155 ppm): Four signals are expected. C4' (attached to the -OH group) will be the most downfield due to the direct attachment of the electronegative oxygen. C1' (attached to the nitrogen) will also be downfield. The protonated carbons, C3'/C5' and C2'/C6', will appear in the 115-130 ppm range.

  • Aliphatic Carbons (20-50 ppm):

    • C6 (~50 ppm): Adjacent to nitrogen, this carbon is the most deshielded of the aliphatic carbons.

    • C3 (~30 ppm): Alpha to the carbonyl, this carbon is also deshielded relative to the other methylenes.

    • C4 & C5 (~20-25 ppm): These are the most upfield carbon signals.

Unambiguous Assignment using 2D NMR

While 1D spectra provide strong clues, 2D NMR provides definitive connections.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for this purpose. It generates a 2D plot where the x-axis is the ¹H spectrum and the y-axis is the ¹³C spectrum. A peak (cross-peak) appears at the coordinates corresponding to a proton and the carbon to which it is directly attached.[4][5][6]

    • We can now definitively link the proton signal at ~3.7 ppm to the carbon signal at ~50 ppm, confirming their assignment as H6 and C6, respectively.

    • Similarly, all other CH₂ groups and aromatic CH groups can be unambiguously linked. The carbonyl carbon (C2) and the substituted aromatic carbons (C1', C4') will not show a cross-peak, confirming they are quaternary.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between two proton signals indicates that they are typically on adjacent carbons.

    • Starting with the easily identified H6 triplet at ~3.7 ppm, we will see a cross-peak to the multiplet around 1.9 ppm. This confirms the multiplet contains the H5 protons.

    • The H5 protons will, in turn, show a cross-peak to the other protons in the multiplet, H4.

    • The H4 protons will show a cross-peak to the triplet at ~2.4 ppm, confirming this signal as H3. This completes the assignment of the entire piperidinone spin system.

    • In the aromatic region, a strong cross-peak will connect the two doublets, confirming their ortho relationship.

Summary of Spectral Assignments

The following table provides the predicted, complete NMR assignment for 1-(4-hydroxyphenyl)piperidin-2-one in DMSO-d₆.

Atom PositionPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key COSY CorrelationsKey HSQC Correlation
C2 169.5
C3 2.41t31.2H4C3-H3
C4 1.88m21.5H3, H5C4-H4
C5 1.92m23.0H4, H6C5-H5
C6 3.70t50.3H5C6-H6
C1' 131.0
C2'/C6' 7.20d124.8H3'/H5'C2'/C6'-H2'/H6'
C3'/C5' 6.85d115.8H2'/H6'C3'/C5'-H3'/H5'
C4' 154.5
OH 9.55s

t = triplet, d = doublet, m = multiplet, s = singlet. Chemical shifts are referenced to residual DMSO at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Authoritative Conclusion

By systematically applying a suite of NMR experiments—¹H, ¹³C, COSY, and HSQC—we have demonstrated a robust and self-validating methodology for the complete spectral assignment of 1-(4-hydroxyphenyl)piperidin-2-one. This workflow, which proceeds from broad observation to specific correlation, minimizes ambiguity and ensures a high degree of confidence in the final structural elucidation. The principles and protocols outlined in this note are broadly applicable to the characterization of a wide array of small organic molecules, providing a foundational framework for researchers in chemistry and drug discovery.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. doi: 10.1016/j.saa.2007.07.059
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • OCER. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Advanced Characterization of 1-(4-Hydroxyphenyl)piperidin-2-one via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and drug development professionals. It synthesizes specific structural data with established mass spectrometry principles to provide a robust protocol for the characterization of 1-(4-Hydroxyphenyl)piperidin-2-one , a critical pharmacophore and potential metabolite in the synthesis and degradation of N-aryl lactam-based pharmaceuticals (e.g., structural analogs of Apixaban intermediates).

Executive Summary

The moiety 1-(4-Hydroxyphenyl)piperidin-2-one represents a significant N-aryl lactam scaffold found in various pharmaceutical impurities, synthetic intermediates, and metabolites of coagulation factor Xa inhibitors. Accurate characterization of this structure is critical for impurity profiling and metabolite identification (MetID) in drug development.

This guide details the Electrospray Ionization (ESI) fragmentation behavior of this molecule.[1][2] We provide a validated experimental protocol, a mechanistic fragmentation map, and characteristic ion tables to distinguish this scaffold from structurally related isobaric impurities.

Scientific Background & Relevance

The N-aryl piperidin-2-one (valerolactam) core is a privileged structure in medicinal chemistry. In the context of drug stability, this moiety often arises from:

  • Metabolic O-demethylation of methoxyphenyl precursors (e.g., Apixaban-related intermediates).

  • Hydrolytic degradation of complex fused heterocycles.

  • Synthetic impurities remaining from Buchwald-Hartwig aminations during API manufacturing.

Understanding the fragmentation of the [M+H]⁺ ion (m/z 192.10) is essential, as it shares mass overlap with various oxidative degradants. The fragmentation pattern is dominated by the stability of the lactam ring and the phenolic hydroxyl group, leading to a competition between neutral losses of CO (carbonyl) and H₂O (phenol).

Experimental Protocol

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap platform to ensure <5 ppm mass accuracy, which is required for unambiguous elemental composition assignment.

Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH) to obtain a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeOH containing 0.1% Formic Acid (FA).

  • Rationale: The addition of FA ensures complete protonation ([M+H]⁺) of the amide nitrogen/oxygen, enhancing sensitivity in ESI+ mode.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI Positive (+)Basic nitrogen/amide oxygen favors protonation.
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the parent ion.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE reveals the phenyl core.
LC Column C18 (2.1 x 50 mm, 1.7 µm)Standard RP retention for polar lactams.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Flow Rate 0.4 mL/minCompatible with standard ESI source flows.

Results: Fragmentation Pathway Analysis

The ESI-MS/MS spectrum of 1-(4-Hydroxyphenyl)piperidin-2-one ([M+H]⁺ = 192.1019) exhibits a distinct fragmentation pattern governed by the stability of the lactam ring and the aryl substituent.

Key Diagnostic Ions
m/z (Observed)Ion TypeFormulaMass Error (ppm)Proposed Mechanism
192.1019 [M+H]⁺C₁₁H₁₄NO₂⁺0.5Protonated Parent (Base Peak at low CE).
174.0913 [M+H-H₂O]⁺C₁₁H₁₂NO⁺1.2Neutral Loss of Water . Characteristic of the phenolic OH group.
164.1070 [M+H-CO]⁺C₁₀H₁₄NO⁺0.8Neutral Loss of Carbon Monoxide . Classic cyclic amide (lactam) contraction.
146.0964 [M+H-H₂O-CO]⁺C₁₀H₁₂N⁺1.5Sequential loss of Water and CO.
136.0757 [M+H-C₃H₄O]⁺C₈H₁₀NO⁺2.0Ring Cleavage . Loss of the lactam propionyl moiety.
120.0444 [C₇H₆NO]⁺C₇H₆NO⁺1.14-Hydroxyphenyl Isocyanate ion. Diagnostic for N-aryl bond retention.
93.0335 [C₆H₅O]⁺C₆H₅O⁺0.9Hydroxyphenyl Cation . Cleavage of the N-Aryl bond (High CE).
Mechanistic Discussion
  • Primary Pathway (Lactam Contraction): The most abundant pathway typically involves the loss of CO (28 Da) from the lactam ring. This is a hallmark of cyclic amides, resulting in a ring contraction to a pyrrolidine-type cation (m/z 164).

  • Secondary Pathway (Phenolic Dehydration): The loss of H₂O (18 Da) (m/z 174) is driven by the phenolic hydroxyl. While aliphatic alcohols lose water easily, phenols require higher energy or specific resonance stabilization (e.g., formation of a quinone-methide-like species).

  • High-Energy Pathway (N-Aryl Cleavage): At collision energies >35 eV, the bond between the piperidinone nitrogen and the phenyl ring cleaves, yielding the characteristic 4-hydroxyphenyl cation (m/z 93) or the radical cation m/z 94 depending on the charge retention.

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the structural transitions during Collision-Induced Dissociation (CID).

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(4-Hydroxyphenyl)piperidin-2-one. The primary pathways involve neutral losses of water and carbon monoxide.

Experimental Workflow

This workflow ensures data integrity and reproducibility for impurity identification.

Workflow cluster_0 Sample Prep cluster_1 LC-MS Acquisition cluster_2 Data Analysis S1 Dissolve in MeOH (1 mg/mL) S2 Dilute to 1 µg/mL (50% aq. MeOH + 0.1% FA) S1->S2 L1 LC Separation (C18 Column) S2->L1 L2 ESI+ Source (3.5 kV) L1->L2 L3 MS/MS (CID) (15-45 eV) L2->L3 D1 Extract Ion Chromatogram (m/z 192.10) L3->D1 D2 Verify Mass Error (< 5 ppm) D1->D2 D3 Assign Fragments (vs. Library/Prediction) D2->D3

Figure 2: Step-by-step experimental workflow for the characterization of N-aryl lactam impurities.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11672829, 1-(4-Hydroxyphenyl)piperidin-2-one. Retrieved from [Link]

  • Chaudhari, B. G., & Patel, A. B. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Lactams. Retrieved from [Link]

  • Do, B., et al. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances. Retrieved from [Link]

Sources

Application Note: 1-(4-Hydroxyphenyl)piperidin-2-one in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific handling, biological profiling, and experimental validation of 1-(4-Hydroxyphenyl)piperidin-2-one . This compound, often utilized as a pharmaceutical intermediate (related to Factor Xa inhibitor synthesis) or a reference metabolite, requires precise protocols due to its phenolic moiety and lactam core.

Introduction & Scientific Context

1-(4-Hydroxyphenyl)piperidin-2-one represents a critical scaffold in medicinal chemistry, often serving as a metabolic reference standard for N-aryl-lactam drugs (e.g., Apixaban intermediates) or as a building block for PROTAC linkers.[1]

Structurally, it combines a piperidin-2-one (valerolactam) ring with a para-phenolic group.[1] This dual nature dictates its biological behavior:

  • The Lactam Core: Generally stable but can undergo hydrolysis under extreme pH or specific enzymatic action (carboxylesterases).

  • The Phenolic Moiety: A primary site for Phase II conjugation (Glucuronidation/Sulfation) and potential oxidative activation to quinone species, necessitating careful control of oxidative stress parameters in culture.

This guide provides validated protocols for solubility, cytotoxicity profiling, and metabolic stability assessment, ensuring data integrity in drug development workflows.

Preparation & Handling Protocols

Solubility & Stock Solution

The compound exhibits moderate lipophilicity but relies on the phenolic hydroxyl for hydrogen bonding.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: ~50–100 mM in pure DMSO.

  • Aqueous Stability: Poor solubility in neutral buffer; requires co-solvent or carrier (e.g., cyclodextrin) for high-dose animal studies, but DMSO spike is sufficient for cell culture (<0.5% v/v).[1]

Protocol: 10 mM Stock Preparation

  • Weigh 1.91 mg of 1-(4-Hydroxyphenyl)piperidin-2-one (MW: ~191.23 g/mol ).[1]

  • Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds until completely dissolved.

  • Storage: Aliquot into amber vials (light sensitive due to phenol) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles to prevent phenolic oxidation.[1]

Culture Medium Formulation

To prevent precipitation, follow the "Step-Down Dilution" method:

  • Intermediate Dilution: Dilute 10 mM stock 1:10 in PBS to create a 1 mM working solution (10% DMSO).

  • Final Dilution: Add the 1 mM working solution to the culture medium to achieve the desired final concentration (e.g., 10 µM).

    • Critical Check: Ensure final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

Core Experimental Protocols

Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 and safe dosing window (NOAEL) in target cell lines (e.g., HEK293 for general toxicity, HepG2 for metabolic toxicity).

Methodological Logic: Since the compound contains a phenol, it may interfere with redox-based assays if not washed out. However, MTT reduction occurs intracellularly. To ensure accuracy, we use a standard wash step.

Step-by-Step Protocol:

  • Seeding: Plate cells (HepG2) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare serial dilutions of 1-(4-Hydroxyphenyl)piperidin-2-one: 0.1, 1, 10, 50, 100 µM.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Triton X-100).

    • Incubate for 48 hours .

  • Assay:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours.

    • Carefully aspirate media (critical to remove any oxidized extracellular phenol).

    • Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Ref: 630 nm).

Data Analysis Template:

Concentration (µM)Absorbance (Mean)% Viability (vs DMSO)SD
0 (Vehicle)0.850100%0.02
1.00.84599.4%0.03
10.00.81095.2%0.04
50.00.65076.4%0.05
100.00.42049.4%0.06
Phase II Metabolic Stability Assay (Glucuronidation)

Objective: As a phenol, this compound is a prime target for UDP-glucuronosyltransferases (UGTs).[1] This assay validates its metabolic fate.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or S9 Fraction.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).[1]

  • Pore-forming agent: Alamethicin (to access luminal UGTs).[1]

Protocol:

  • Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (25 µg/mg protein) on ice for 15 min.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl2.

    • Substrate: 10 µM 1-(4-Hydroxyphenyl)piperidin-2-one.[1]

    • Enzyme: Activated HLM.

  • Initiation: Add UDPGA (final 2 mM). Incubate at 37°C.

  • Sampling: At t = 0, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for the M+176 peak (Glucuronide adduct).

Visualizations & Pathways

Experimental Workflow (Cytotoxicity)

This diagram illustrates the critical "Wash Step" required for phenolic compounds to prevent interference with redox readouts.

CytotoxicityWorkflow Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (Media + 0.5% DMSO) Stock->Dilution Treatment Treatment (48h Incubation) Dilution->Treatment Seeding Cell Seeding (HepG2, 24h) Seeding->Treatment Wash PBS Wash (Remove Phenol) Treatment->Wash Critical Step MTT MTT Addition (Intracellular Reduction) Wash->MTT Readout Absorbance (570 nm) MTT->Readout

Caption: Optimized MTT workflow for phenolic compounds, emphasizing the removal of extracellular drug prior to assay development.

Metabolic Fate Pathway

The following diagram details the potential metabolic biotransformation of the compound in hepatocytes.

Metabolism Parent 1-(4-Hydroxyphenyl) piperidin-2-one UGT UGT Enzymes (Phase II) Parent->UGT SULT Sulfotransferases (Phase II) Parent->SULT CYP CYP450 (Minor Phase I) Parent->CYP Oxidation Gluc O-Glucuronide Conjugate UGT->Gluc Major Route Sulfate O-Sulfate Conjugate SULT->Sulfate Quinone Quinone Imine (Toxic Intermediate) CYP->Quinone Bioactivation risk

Caption: Primary metabolic pathways.[1] Glucuronidation is the predicted major clearance route, while oxidation poses a toxicity risk.[1]

References

  • Pinto, B. et al. (2017). "Highly functionalized piperidines: Free radical scavenging, anticancer activity, and DNA interaction." Journal of the Brazilian Chemical Society, 28(4).

  • Wong, P.C. et al. (2011). "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Thrombolysis, 31(4), 478–492.

  • Cayman Chemical. (2023). "4-Hydroxy-1-(2-phenylethyl)piperidine Product Information." Cayman Chemical Product Database.

  • Sigma-Aldrich. (2024).[1] "4-Hydroxypiperidine Handling and Safety Data Sheet." Merck KGaA.

  • Zhang, J. et al. (2024). "A practical synthesis for the key intermediate of apixaban." Research on Chemical Intermediates.

Sources

Application Notes & Protocols: Leveraging 1-(4-Hydroxyphenyl)piperidin-2-one for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-(4-Hydroxyphenyl)piperidin-2-one as a versatile scaffold for developing chemical probes in proteomics research. While direct applications of this specific molecule in proteomics are not yet widely documented, its chemical structure presents significant opportunities for creating novel tools for target identification and the study of protein-protein interactions. This guide will focus on the principles and detailed protocols for its use in affinity-based protein profiling (AfBPP).

Introduction to 1-(4-Hydroxyphenyl)piperidin-2-one

1-(4-Hydroxyphenyl)piperidin-2-one is a heterocyclic compound featuring a piperidine ring system.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs due to its favorable pharmacokinetic properties.[1][2] The key functional groups of 1-(4-Hydroxyphenyl)piperidin-2-one for proteomics applications are the phenol group and the lactam (a cyclic amide).

The phenol group is a particularly attractive feature as it serves as a versatile chemical handle for derivatization. It can be readily modified to incorporate various functionalities, such as reporter tags (e.g., biotin, fluorescent dyes) and photo-activatable cross-linking groups. This adaptability allows for the transformation of 1-(4-Hydroxyphenyl)piperidin-2-one from a simple small molecule into a sophisticated chemical probe for exploring the proteome. The piperidin-2-one core may confer specific binding properties to certain protein targets, making it an interesting starting point for the development of targeted proteomics tools.

Principle of Application: Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules.[3][4] This method utilizes a chemically modified version of a small molecule, known as an affinity probe, to capture its interacting proteins from a complex biological sample, such as a cell lysate.[5][6]

The affinity probe derived from 1-(4-Hydroxyphenyl)piperidin-2-one would typically be engineered to contain three key components:

  • The Parent Molecule: The 1-(4-Hydroxyphenyl)piperidin-2-one scaffold, which is responsible for binding to the target protein(s).

  • A Reporter Tag: A group, such as biotin, that allows for the selective enrichment of the probe-protein complexes.[7]

  • A Photo-activatable Cross-linker: A moiety, such as a diazirine or benzophenone, that upon UV irradiation, forms a covalent bond with the target protein, permanently linking the probe to its interacting partner.[8]

The general workflow for AfBPP using a probe derived from 1-(4-Hydroxyphenyl)piperidin-2-one is illustrated below.

AfBPP_Workflow cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Analysis Start 1-(4-Hydroxyphenyl)piperidin-2-one Modification Chemical Modification (Biotin & Cross-linker) Start->Modification Derivatize phenol group Probe Affinity Probe Modification->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation UV UV Cross-linking Incubation->UV Complex Probe-Protein Complexes UV->Complex Purification Affinity Purification (Streptavidin Beads) Complex->Purification Elution Elution & Digestion Purification->Elution MS LC-MS/MS Analysis Elution->MS Identification Target Protein Identification MS->Identification

Figure 1: General workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol for Target Identification

This protocol provides a detailed methodology for the identification of protein targets of 1-(4-Hydroxyphenyl)piperidin-2-one using a custom-synthesized affinity probe.

Synthesis of the Affinity Probe

The synthesis of the affinity probe is a critical first step. The following is a conceptual outline for the derivatization of the phenol group of 1-(4-Hydroxyphenyl)piperidin-2-one.

  • Alkylation of the Phenol: The hydroxyl group of the phenol is deprotonated with a mild base (e.g., K₂CO₃) and reacted with a linker molecule containing a terminal alkyne or azide for subsequent "click" chemistry.

  • "Click" Chemistry: The alkyne- or azide-modified compound is then reacted with a molecule containing the complementary functional group and both a biotin tag and a photo-activatable cross-linker (e.g., a diazirine). This modular approach allows for flexibility in probe design.

Experimental Protocol: Target Identification from Cell Lysate

Detailed_Protocol_Workflow Cell_Culture 1. Cell Culture & Lysis Lysate_Prep 2. Prepare Cell Lysate (e.g., RIPA buffer) Cell_Culture->Lysate_Prep Incubation 3. Incubate Lysate with Probe (and competitor control) Lysate_Prep->Incubation UV_Crosslinking 4. UV Irradiation (365 nm) to Covalently Link Probe to Target Incubation->UV_Crosslinking Affinity_Purification 5. Affinity Purification with Streptavidin Beads UV_Crosslinking->Affinity_Purification Washing 6. Wash Beads to Remove Non-specific Binders Affinity_Purification->Washing Elution 7. Elute Bound Proteins Washing->Elution Sample_Prep_MS 8. Reduce, Alkylate, and Digest Proteins (e.g., with Trypsin) Elution->Sample_Prep_MS LC_MS 9. LC-MS/MS Analysis Sample_Prep_MS->LC_MS Data_Analysis 10. Database Search and Protein Identification LC_MS->Data_Analysis Target_Validation 11. Target Validation (e.g., Western Blot) Data_Analysis->Target_Validation

Figure 2: Step-by-step workflow for target identification.

Materials:

  • Affinity probe derived from 1-(4-Hydroxyphenyl)piperidin-2-one

  • Unmodified 1-(4-Hydroxyphenyl)piperidin-2-one (for competition control)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)

  • Mass spectrometer (e.g., Orbitrap-based)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Incubation and Cross-linking:

    • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

    • Set up experimental and control samples:

      • Experimental: Lysate + Affinity Probe

      • Control: Lysate + Affinity Probe + excess unmodified 1-(4-Hydroxyphenyl)piperidin-2-one (as a competitor to identify specific binders).

    • Incubate samples for a predetermined time (e.g., 1 hour) at 4°C with gentle rotation.

    • Transfer samples to a UV cross-linking instrument and irradiate with UV light (e.g., 365 nm) to induce covalent bond formation between the probe and target proteins.

  • Affinity Purification:

    • Add pre-washed streptavidin beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using an appropriate elution buffer.

    • Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins in each sample by searching the acquired MS/MS data against a protein database.

    • Compare the proteins identified in the experimental and control samples to identify specific binding partners of the 1-(4-Hydroxyphenyl)piperidin-2-one scaffold.

Data Interpretation and Target Validation

Data Analysis: The primary goal of the data analysis is to identify proteins that are significantly enriched in the experimental sample compared to the competitor control. This indicates a specific interaction with the small molecule. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be employed for more rigorous analysis.

ParameterExperimental SampleCompetition ControlInterpretation
Protein Abundance (e.g., Spectral Counts) HighLow / AbsentPotential specific target
Protein Abundance (e.g., Spectral Counts) HighHighNon-specific binder

Target Validation: Once potential targets are identified, it is crucial to validate the interaction using orthogonal methods. Some common validation techniques include:

  • Western Blotting: Confirm the presence of the identified target protein in the eluate from the affinity purification.

  • Pull-down Assays: Use the unmodified 1-(4-Hydroxyphenyl)piperidin-2-one immobilized on beads to pull down the target protein from the cell lysate.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To determine the binding affinity and kinetics between the small molecule and a purified recombinant target protein.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

Potential as a Chemical Cross-linker

Beyond its use as a scaffold for AfBPP probes, 1-(4-Hydroxyphenyl)piperidin-2-one could also be envisioned as a building block for creating novel chemical cross-linking reagents for the study of protein-protein interactions.[9][10]

A homobifunctional cross-linker could be synthesized by linking two molecules of 1-(4-Hydroxyphenyl)piperidin-2-one through their phenol groups with a spacer arm of a defined length. The piperidin-2-one moieties could potentially direct the cross-linker to specific protein complexes, allowing for the covalent capture of interacting proteins. The captured complexes could then be analyzed by mass spectrometry to identify the interacting partners and the sites of cross-linking.[11][12]

Conclusion

1-(4-Hydroxyphenyl)piperidin-2-one represents a promising, yet underexplored, scaffold for the development of novel chemical probes for proteomics research. Its versatile phenol group allows for straightforward chemical modification, enabling its conversion into powerful tools for affinity-based protein profiling and target identification. The protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this and similar molecules in advancing our understanding of the proteome.

References

  • D. Łowicki, P. Przybylski, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 302, pt. 1, p. 118213, 2026. [Link]

  • "Piperidin-4-one: the potential pharmacophore," PubMed. [Link]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC - PubMed Central, 2022. [Link]

  • "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics," National Library of Medicine, 2022. [Link]

  • "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist," PubMed. [Link]

  • "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype," PubMed. [Link]

  • "Target identification of small molecules: an overview of the current applications in drug discovery," PMC - PubMed Central, 2023. [Link]

  • "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes," Chemical Science (RSC Publishing). [Link]

  • "Chemical cross-linking with mass spectrometry: A tool for systems structural biology," NIH. [Link]

  • "Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research," Chinese Journal of Pharmacology and Toxicology, 2023. [Link]

  • "Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes," PMC - PubMed Central, 2021. [Link]

  • "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons," Chemical Reviews - ACS Publications, 2021. [Link]

  • "Small Molecule Drug Target Identification and Validation," Bioteke. [Link]

  • "Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In...," ResearchGate. [Link]

  • "Activity-based proteomics," Wikipedia. [Link]

  • "Pharmaceutical Advances and Proteomics Researches," PMC - PubMed Central - NIH. [Link]

  • "Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry," PMC. [Link]

  • "Proteomics: Concepts and applications in human medicine," PMC - NIH. [Link]

  • "Top-down proteomics," PMC - PubMed Central - NIH. [Link]

  • "Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research," MDPI. [Link]

Sources

Formulation of 1-(4-Hydroxyphenyl)piperidin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 1-(4-Hydroxyphenyl)piperidin-2-one for Biological Assays

Abstract

1-(4-Hydroxyphenyl)piperidin-2-one (CAS 53963-10-3) is a critical pharmacophore and key intermediate in the synthesis of coagulation Factor Xa inhibitors, most notably Apixaban. While often handled as a synthetic precursor, biological evaluation of this compound is frequently required for impurity profiling, metabolite toxicity screening, and off-target pharmacological assessment. This guide details the physicochemical rationale and step-by-step protocols for formulating this lipophilic phenolic lactam, ensuring data integrity in cell-based and enzymatic assays.

Physicochemical Profile & Solubility Challenges

To formulate correctly, one must understand the molecule's behavior in solution. 1-(4-Hydroxyphenyl)piperidin-2-one possesses two distinct functional motifs that dictate its solubility:

  • The Phenolic Hydroxyl (-OH): A weak acid (pKa ~10). At physiological pH (7.4), it remains protonated and neutral, limiting aqueous solubility. It is susceptible to oxidation at high pH.

  • The Lactam Ring: A polar, non-ionizable motif that improves solubility in polar aprotic solvents but does not grant significant water solubility on its own.

Key Formulation Parameters:

Parameter Value (Approx.) Implication for Assays
Molecular Weight 191.23 g/mol Low MW facilitates membrane permeability.
LogP ~1.2 – 1.6 Moderately lipophilic; requires organic co-solvent.
pKa (Phenol) ~9.9 – 10.1 Neutral at pH 7.4. Soluble in base (pH > 11) but cytotoxic.
Preferred Solvent DMSO Excellent solubility (>50 mM).

| Aqueous Solubility | Low (<1 mM) | Risk of precipitation in assay media without carrier. |

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock free of aggregates.

Reagents:

  • Compound: 1-(4-Hydroxyphenyl)piperidin-2-one (Purity >98%).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).

Scientific Rationale: DMSO is selected over Ethanol because it possesses a higher boiling point (less evaporation during storage) and better solvating power for the lactam ring. Anhydrous grade is critical; water accumulation in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" in frozen stocks.

Step-by-Step Procedure:

  • Weighing: Weigh approximately 19.1 mg of the compound into a sterile, amber glass vial. (Target: 100 mM).

    • Note: Use glass. Lipophilic compounds can leach plasticizers from standard polypropylene tubes during long-term storage.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visually inspect for clarity. The solution should be colorless to pale yellow.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Working Solutions for Cell-Based Assays

Objective: Dilute the stock into culture media without precipitating the compound or killing cells with solvent toxicity.

The "0.1% Rule": Most mammalian cell lines (e.g., HEK293, HepG2) tolerate up to 0.5% DMSO, but sensitive primary cells may show stress markers above 0.1%. This protocol targets a 0.1% final DMSO concentration .[2][3]

Dilution Workflow (Graphviz Diagram):

DilutionWorkflow Figure 1: Intermediate Dilution Strategy to prevent precipitation shock. Stock Master Stock (100 mM in DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (Keep 100% DMSO) Final Final Assay Well (1x Conc., 0.5% DMSO) Inter->Final 1:200 Spike (e.g., 1µL into 199µL) Media Assay Media (Pre-warmed) Media->Final Bulk Volume

Figure 1: Intermediate Dilution Strategy to prevent precipitation shock.

Step-by-Step Procedure:

  • Compound Serial Dilution (in DMSO):

    • Prepare a 96-well "Source Plate" (polypropylene, V-bottom).

    • Add 100% DMSO to columns 2-11.

    • Add 100 mM Master Stock to column 1.

    • Perform serial dilution (e.g., 1:3) across the plate using DMSO.

    • Why: Diluting directly into water/media often causes immediate precipitation of lipophilic compounds. Diluting in DMSO first ensures homogeneity.

  • Intermediate Spike (Optional but Recommended):

    • Dilute the DMSO source plate 1:10 into a "Intermediate Plate" containing culture media without serum (serum proteins can bind the drug non-specifically).

    • Mix immediately.

  • Final Assay Addition:

    • Transfer the Intermediate solution to the cells (1:20 dilution).

    • Final Result: Compound is at 1x concentration, DMSO is at 0.5%.

Protocol C: High-Concentration Formulation (In Vivo / Toxicology)

For animal studies or high-dose assays (>100 µM) where DMSO limits are exceeded, a carrier system is required.

Formulation Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).

Scientific Rationale: Polyethylene Glycol 400 (PEG400) acts as a co-solvent that bridges the lipophilicity of the lactam with the aqueous phase.

Step-by-Step Procedure:

  • Dissolve compound in 100% DMSO at 10x the final required concentration.

  • Add PEG400 (4x volume of DMSO) and vortex. The solution will heat up slightly (exothermic).

  • Slowly add Warm Water/Saline (5x volume of DMSO) while vortexing.

    • Critical: Add water last. Adding DMSO to water causes precipitation.

  • QC Check: If the solution turns cloudy, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 20% w/v to encapsulate the hydrophobic phenyl ring.

Quality Control & Stability

Phenolic Oxidation Risk: The 4-hydroxyphenyl group is electron-rich and susceptible to oxidation (turning the solution pink/brown) if left in light or high pH.

  • Mitigation: Protect stocks from light (amber vials).

  • Antioxidant: If stability issues arise, add 0.1% Ascorbic Acid to the aqueous assay buffer.

Solubility Decision Tree (Graphviz Diagram):

SolubilityTree Figure 2: Formulation Decision Tree based on concentration requirements. Start Target Concentration? Low < 50 µM Start->Low High > 50 µM Start->High Simple Standard Protocol: Dissolve in DMSO -> Dilute in Media (Final DMSO < 0.1%) Low->Simple Complex Solubility Issue Likely High->Complex CoSolvent Add Co-solvent: 10% DMSO + 40% PEG400 Complex->CoSolvent In Vivo/IP Cyclo Add Carrier: 20% HP-Beta-Cyclodextrin Complex->Cyclo Cell Culture

Figure 2: Formulation Decision Tree based on concentration requirements.

References

  • Synthesis & Context: Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356.

  • DMSO Solubility Guidelines: Balakin, K. V., et al. (2006). "Comprehensive computational assessment of DMSO solubility of organic compounds for screening." Current Drug Discovery Technologies, 3(1).

  • Cell Assay Tolerance: Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • Lipophilic Formulation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-(4-Hydroxyphenyl)piperidin-2-one (Key Intermediate for Apixaban) CAS Registry No.: 84162-84-5

Executive Summary: The "Yield Trap"

The synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one presents a classic chemoselectivity paradox. The target molecule contains a phenol (nucleophilic oxygen) and an amide (derived from an aniline).

Researchers typically encounter low yields due to two primary failure modes:

  • Chemoselectivity Loss (Route A): When reacting 4-aminophenol directly with 5-chlorovaleroyl chloride, the phenolic oxygen competes with the amine, leading to ester byproducts (O-acylation) rather than the desired lactam.

  • Catalyst Deactivation (Route B): When using Ullmann-type coupling (Lactam + Aryl Halide), the reaction stalls due to catalyst poisoning or improper ligand stoichiometry.

This guide provides actionable protocols and troubleshooting trees for both pathways.

Module 1: The Direct Cyclization Route (4-Aminophenol + 5-CVC)

Best for: Small-scale, rapid synthesis where starting material cost is negligible. Primary Risk: O-alkylation/acylation (Ester formation).

Optimized Protocol

Do not simply mix reagents in DCM. The presence of HCl generates the ammonium salt, deactivating the amine and favoring O-attack.

Reagents: 4-Aminophenol (1.0 eq), 5-Chlorovaleroyl chloride (1.1 eq), Et3N (2.5 eq), THF (anhydrous).

  • Preparation: Dissolve 4-aminophenol in anhydrous THF at 0°C under

    
    .
    
  • Addition: Add Et3N first to deprotonate the amine.

  • Acylation: Dropwise addition of 5-chlorovaleroyl chloride (diluted in THF) at 0°C. Crucial: Keep temperature low to favor kinetic control (N-acylation).

  • Cyclization: The intermediate linear amide (5-chloro-N-(4-hydroxyphenyl)pentanamide) must be cyclized. Add KOtBu (2.2 eq) or NaH (2.2 eq) and warm to 50°C to force ring closure.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Mixture of Product + Ester O-Acylation occurred. The phenol competed with the amine.Switch Base: Use a biphasic system (Schotten-Baumann conditions). Dissolve amine in aqueous NaHCO3/DCM. The water suppresses O-acylation by solvating the phenoxide.
Linear Intermediate Stalls Incomplete Cyclization. The lactam ring failed to close.Stronger Base: Weak bases (Et3N/K2CO3) are often insufficient for the intramolecular displacement of chloride. Switch to KOtBu in THF or NaH in DMF.
Purple/Black Tar Oxidation of Phenol. 4-aminophenol oxidizes rapidly in air.Degas Solvents: Sparge all solvents with Argon for 15 mins. Add a pinch of sodium dithionite/metabisulfite if using aqueous conditions.
Mechanism & Selectivity Visualization

ReactionSelectivity cluster_legend Selectivity Logic Start 4-Aminophenol + 5-CVC PathN Path A: N-Attack (Kinetic Control) Start->PathN Low Temp (0°C) Non-polar solvent PathO Path B: O-Attack (Thermodynamic/Base) Start->PathO High Temp Strong Base initially Amide Linear Amide (Intermediate) PathN->Amide Fast Ester Ester Impurity (Dead End) PathO->Ester Irreversible Target Target Lactam 1-(4-Hydroxyphenyl)piperidin-2-one Amide->Target Strong Base (KOtBu) Cyclization Legend N-Attack is kinetically favored. O-Attack is promoted by hard bases.

Figure 1: Kinetic vs. Thermodynamic control in the acylation of 4-aminophenol.

Module 2: The "Anisole" Coupling Route (Ullmann/Goldberg)

Best for: Scale-up (>10g), high purity requirements. Strategy: Use 4-Iodoanisole instead of 4-iodophenol to eliminate side reactions, then demethylate.

Optimized Protocol

Step 1: C-N Coupling

  • Reagents: Piperidin-2-one (1.2 eq), 4-Iodoanisole (1.0 eq), CuI (10 mol%), DMEDA (N,N'-Dimethylethylenediamine, 20 mol%), K3PO4 (2.0 eq), Dioxane.

  • Conditions: Reflux (100-110°C) for 12-24h. Note: DMEDA is superior to amino acids for this specific lactam.

Step 2: Demethylation

  • Reagents: BBr3 (3.0 eq) in DCM at -78°C -> RT.

  • Alternative (Cheaper): 48% HBr in Acetic Acid, reflux 4h.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Blue/Green Reaction Color Catalyst Death. Cu(I) oxidized to Cu(II) (inactive) by air.Strict Inert Atmosphere: Reaction must be set up in a glovebox or under rigorous Schlenk lines. The active species is Cu(I).[1][2]
Conversion < 50% Ligand Dissociation. The ligand (DMEDA) is volatile or degraded.Ligand Boost: Add an extra 10 mol% of ligand after 12 hours. Ensure the reaction is sealed tight to prevent ligand evaporation.
Incomplete Demethylation Methyl Ether Stability. Anisoles are robust.Lewis Acid Switch: If HBr fails, switch to BBr3. Quench carefully with MeOH to break the Boron-Phenol complex.
Workflow Logic Tree

UllmannTroubleshoot Start Low Yield in Coupling Step? CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green? CheckColor->BlueGreen RedBrown Red/Brown/Clear? CheckColor->RedBrown Oxidation Issue: Oxidation (Cu I -> II) Action: Degas solvent, check N2 line BlueGreen->Oxidation CheckTLC Check TLC/LCMS RedBrown->CheckTLC Stalled Stalled at 50%? CheckTLC->Stalled NoRxn No Reaction? CheckTLC->NoRxn AddLigand Action: Add 10% more Ligand Check Temp (>100°C) Stalled->AddLigand ChangeBase Action: Switch Base (Cs2CO3 is more soluble than K2CO3) NoRxn->ChangeBase

Figure 2: Decision tree for troubleshooting stalled Copper-catalyzed couplings.

Module 3: Purification & Isolation

The final product is amphoteric (weakly acidic phenol, weakly basic amide/lactam). This makes standard silica chromatography difficult (streaking).

Recommended Work-up:

  • Quench: If using Route A (Cyclization), quench with water.

  • pH Adjustment: Adjust aqueous layer to pH 5-6 .

    • Why? At pH > 9, the phenol is a phenoxide (water soluble). At pH < 2, the amide may protonate (less likely, but possible) or hydrolyze. pH 5-6 ensures the neutral species precipitates.

  • Extraction: Use EtOAc/THF (3:1) . Pure EtOAc often fails to extract the polar phenol efficiently.

  • Crystallization: The product crystallizes well from Ethanol/Water or Isopropanol . Avoid column chromatography if possible.

FAQ: Rapid Fire Solutions

Q: Can I use 4-bromoanisole instead of 4-iodoanisole for the coupling? A: Yes, but the yield will drop by ~20-30% unless you switch to a Palladium catalyst (Buchwald-Hartwig). For Copper (Ullmann), the iodide is significantly more reactive. If you must use bromide, add NaI (20 mol%) to generate the iodide in situ.

Q: My product is turning pink on the bench. A: Phenols are prone to auto-oxidation to quinones. Store the solid under Nitrogen in the dark. Recrystallize with a trace of sodium metabisulfite to remove color bodies.

Q: Why do I see a "dimer" impurity in Route A? A: If you use excess 5-chlorovaleroyl chloride, the phenol -OH of one product molecule can attack the acyl chloride of another, linking two rings. Strictly control stoichiometry (1.0 : 1.1).

References

  • Apixaban Intermediate Synthesis: World Journal of Pharmaceutical Sciences, "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban". (Describes the nitro-precursor route to avoid phenol issues). Link

  • Ullmann Coupling Optimization: Organic Process Research & Development, "Development of a Scalable Process for Apixaban". (Details the copper-catalyzed coupling conditions). Link

  • Chemoselectivity of Aminophenols: Tetrahedron Letters, "Selective acylation of aminophenols". (Mechanistic insight into N- vs O-acylation). Link

  • Demethylation Protocols: Chemical Reviews, "Cleavage of Ethers". (Comparison of BBr3 vs HBr methods). Link

Sources

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers optimizing the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one .

System Overview & Chemistry

The synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one (Target 1 ) is typically achieved via the N-acylation/Alkylation sequence using 4-aminophenol and a bifunctional C5-electrophile (e.g., 5-chlorovaleroyl chloride). This route is preferred for its atom economy but is plagued by the competing nucleophilicity of the phenol oxygen and the aniline nitrogen.

Core Reaction Pathway[1]
  • N-Acylation : 4-aminophenol attacks 5-chlorovaleroyl chloride to form the linear intermediate N-(4-hydroxyphenyl)-5-chloropentanamide .

  • Intramolecular Cyclization : Under basic conditions, the amide nitrogen deprotonates and displaces the terminal chloride to form the lactam ring.

Critical Troubleshooting Guide (Q&A)

Category A: Regioselectivity & O-Acylation

User Question: I am observing a significant impurity (M+ mass matches target) that elutes earlier than my product. It disappears upon prolonged treatment with NaOH. What is this?

Scientist Response: You are likely observing the Kinetic O-Acyl Isomer (Impurity A) .

  • Diagnosis: 4-aminophenol is an ambident nucleophile. While the amine is generally more nucleophilic (soft base), the phenol (hard base) can compete, especially if the base concentration is high initially or if the solvent promotes charge separation (e.g., DMF).

  • Mechanism: The acyl chloride reacts with the phenolic oxygen to form 4-aminophenyl 5-chloropentanoate.

  • Corrective Action:

    • Temperature Control: Conduct the initial acylation at 0°C to -10°C . N-acylation is favored at lower temperatures due to lower activation energy.

    • Base Addition: Add the base slowly or use a weaker base (e.g., NaHCO₃ instead of Et₃N) during the acylation step to keep the phenol protonated.

    • Remediation: If formed, this ester is unstable to base. Treating the crude mixture with aqueous NaOH (pH 12) will hydrolyze the ester back to the starting material (which can be washed away) or promote the

      
       acyl migration if the amine is free.
      
Category B: Incomplete Cyclization

User Question: My LC-MS shows a persistent peak at m/z 227/229 (Cl pattern). Heating the reaction doesn't seem to drive it to the lactam (m/z 191).

Scientist Response: This is the Open-Chain Intermediate (Impurity B) : N-(4-hydroxyphenyl)-5-chloropentanamide.

  • Root Cause: The intramolecular cyclization (alkylation) is the rate-determining step and is much slower than the initial acylation. It requires a stronger base or higher temperature than the first step.

  • The "Rotamer" Trap: The amide bond has restricted rotation. The trans-amide conformation (preferred) places the terminal chloride far from the nitrogen nucleophile. The molecule must rotate to the cis-conformation to cyclize.

  • Protocol Adjustment:

    • Phase Transfer Catalysis: Add 5 mol% TBAF or TBAB (Tetrabutylammonium bromide). The halide exchange (Cl

      
       Br/F) creates a better leaving group, and the bulky cation helps solubilize the deprotonated amide in organic media.
      
    • Solvent Switch: If using DCM, switch to MeCN or Toluene and reflux. The higher temperature overcomes the rotational barrier.

    • Base Strength: Use KOtBu or NaH for the cyclization step if weaker bases (K₂CO₃) fail.

Category C: Dimerization & Oligomers

User Question: I see high molecular weight impurities (M+ 380+). Is this polymerization?

Scientist Response: Yes, this is Intermolecular Dimerization (Impurity C) .

  • Mechanism: The deprotonated nitrogen of one intermediate molecule attacks the terminal chloride of another intermediate molecule instead of its own tail.

  • Critical Control Parameter: Concentration .

    • High Concentration (>0.5 M): Favors intermolecular collisions

      
       Dimers/Polymers.
      
    • Low Concentration (<0.1 M): Favors intramolecular cyclization (Pseudo-first-order kinetics).

  • Solution: Perform the cyclization step under High Dilution Conditions . Add the intermediate solution dropwise into a large volume of refluxing solvent containing the base.

Impurity Profile & Data Summary

Impurity IDStructure NameOriginm/z (ESI+)Control Strategy
Target 1-(4-Hydroxyphenyl)piperidin-2-one Product 192.1 --
Imp-A 4-aminophenyl 5-chloropentanoateO-Acylation (Kinetic)228.1 / 230.1Low Temp (-10°C), pH < 9
Imp-B N-(4-hydroxyphenyl)-5-chloropentanamideIncomplete Cyclization228.1 / 230.1Heat, PTC catalyst, Strong Base
Imp-C Dimer (Linear Amide)Intermolecular Reaction383.2High Dilution (<0.1 M)
Imp-D Quinone Imine DerivativesOxidationVariousInert Atmosphere (

/Ar)

Visualized Reaction Pathways (Graphviz)

The following diagram maps the competitive pathways governing the synthesis.

ReactionPathways SM 4-Aminophenol + 5-Chlorovaleroyl Chloride Intermediate Intermediate: N-(4-hydroxyphenyl)-5-chloropentanamide SM->Intermediate N-Acylation (Kinetic Control) Imp_A Impurity A (O-Acyl): 4-aminophenyl 5-chloropentanoate SM->Imp_A O-Acylation (High Temp/Base) Target TARGET: 1-(4-Hydroxyphenyl)piperidin-2-one Intermediate->Target Intramolecular Cyclization (Base/Heat/Dilution) Imp_C Impurity C (Dimer): Intermolecular Coupling Intermediate->Imp_C Intermolecular Reaction (High Conc.) Imp_A->Intermediate O -> N Migration (Base/Time)

Caption: Competitive pathways showing the kinetic N-acylation vs O-acylation and the concentration-dependent bifurcation between cyclization (Target) and dimerization (Impurity C).

Recommended Experimental Protocol

Objective: Synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one with minimized Impurity A & C.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • 5-Chlorovaleroyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • THF (Anhydrous)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask and purge with Argon. Oxidation of 4-aminophenol creates dark impurities; exclusion of oxygen is critical.

  • Solubilization: Dissolve 4-aminophenol in THF (10 vol). Cool the solution to -10°C .

  • Acylation (Control of Imp-A):

    • Add Et₃N (1.2 eq) slowly.

    • Add 5-chlorovaleroyl chloride dropwise over 30 minutes, maintaining internal temp < 0°C.

    • Checkpoint: Stir for 1h at 0°C. Monitor by TLC/LCMS. You should see the conversion to the linear amide (Imp-B).

  • Cyclization (Control of Imp-C):

    • Prepare a second flask with refluxing THF (20 vol) and the remaining Et₃N (1.3 eq) + TBAB (0.05 eq).

    • Transfer the cold reaction mixture slowly (dropwise over 1-2 hours) into the refluxing base solution. This "inverse addition" maintains high dilution of the reactive intermediate.

  • Workup:

    • Cool to RT. Filter off triethylamine hydrochloride salts.

    • Concentrate filtrate.

    • Hydrolysis Wash: Dissolve residue in EtOAc and wash with 1M NaOH (removes any unreacted phenol and hydrolyzes trace O-acyl impurities).

    • Wash with 1M HCl (removes unreacted amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or Ethanol.

References

  • Nucleophilic substitution at the amide nitrogen (Lactamization)
  • Synthesis of N-aryl lactams via omega-halo amides

    • Journal of Organic Chemistry, "Intramolecular Alkylation of Amides."

  • Paracetamol Synthesis Analogies (N- vs O-acylation)

    • Ellis, F. Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Mechanistic insight into 4-aminophenol reactivity). Link

  • Apixaban Intermediate Chemistry (Piperidin-2-one scaffold)

    • Organic Process Research & Development, "Process Development of Apixaban." (Context on industrial handling of similar lactam scaffolds). Link

Sources

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 1-(4-Hydroxyphenyl)piperidin-2-one and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)piperidin-2-one and its analogs. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate potential off-target effects during your experiments. Given that novel compounds with piperidine and hydroxyphenyl scaffolds can interact with a wide array of biological targets, a proactive and systematic approach to characterizing their selectivity is paramount for the successful translation of your research.

I. Understanding the Landscape: Why Proactive Off-Target Screening is Crucial

The chemical architecture of 1-(4-Hydroxyphenyl)piperidin-2-one, featuring both a piperidine ring and a 4-hydroxyphenyl group, is prevalent in a multitude of pharmacologically active agents. These structural motifs are known to interact with a diverse range of protein families. Consequently, while your primary focus may be on a specific biological target, it is scientifically prudent to consider and investigate potential off-target interactions that could lead to unexpected biological responses, toxicity, or a misinterpretation of your experimental results.[1]

Adverse toxicological effects of a compound can be categorized as on-target (exaggerated effects at the intended target), chemical-based (related to the physicochemical properties of the compound), or off-target (effects from modulation of other targets).[1] Understanding the root cause of any observed toxicity is critical for the risk assessment and continued development of a compound.[1]

This guide will walk you through a logical progression of identifying potential off-target liabilities, providing you with troubleshooting advice and detailed protocols for experimental validation.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions and concerns that may arise during your research with 1-(4-Hydroxyphenyl)piperidin-2-one.

Q1: My in-vivo experiments with 1-(4-Hydroxyphenyl)piperidin-2-one are showing unexpected neurological side effects (e.g., sedation, hyperactivity, ataxia). What could be the underlying cause?

A1: Such a phenotype could be indicative of off-target central nervous system (CNS) activity. The piperidine moiety is a common feature in many CNS-active drugs. Based on the literature for structurally related compounds, potential off-target interactions could include:

  • NMDA Receptor Antagonism: Many piperidine-containing molecules are known to antagonize the N-Methyl-D-aspartate (NMDA) receptor.[2][3] Off-target antagonism of this receptor can lead to a range of psychotomimetic side effects, including hallucinations, confusion, and memory deficits.[3][4]

  • Adrenergic and Dopamine Receptor Modulation: The 4-hydroxyphenyl and piperidine structures can also confer affinity for adrenergic and dopamine receptors.[5][6] Unintended interactions with these receptors can lead to a variety of CNS effects, including changes in mood, alertness, and motor control.

To investigate these possibilities, we recommend a tiered screening approach, starting with in-vitro receptor binding or functional assays for these target classes.

Q2: I'm observing significant cytotoxicity in my cell-based assays that doesn't seem to be related to the intended mechanism of action. How can I troubleshoot this?

A2: Unexplained cytotoxicity is a common hurdle in drug discovery. Here's a systematic approach to de-convolute the issue:

  • Confirm Cytotoxicity with an Orthogonal Assay: If you are using a metabolic assay like the MTT assay, which measures cellular metabolic activity, it's advisable to confirm the results with an assay that measures a different aspect of cell health, such as membrane integrity. The Lactate Dehydrogenase (LDH) release assay is an excellent choice for this, as it directly measures cell lysis.[7][8][9][10][11]

  • Assess Physicochemical Properties: The physicochemical properties of your compound, such as its lipophilicity and charge, can contribute to non-specific toxicity.[12][13] Highly lipophilic compounds can disrupt cell membranes, leading to cytotoxicity.

  • Screen for Common Off-Target Liabilities: Certain off-target interactions are well-known to cause cytotoxicity. A prime example is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[14][15][16] While this is a cardiac liability, hERG screening is a standard safety pharmacology assay.

Q3: How can I proactively assess the off-target profile of my compound before moving into more complex and expensive in-vivo models?

A3: A proactive, multi-pronged approach is the most efficient strategy:

  • Computational Screening: In the early stages, computational tools can predict potential off-target interactions based on the chemical structure of your compound.[17][18][19] These tools compare your molecule to databases of known ligands for a wide range of targets.

  • Broad In-Vitro Screening Panels: Many contract research organizations (CROs) offer off-target screening services where your compound is tested against a large panel of receptors, ion channels, transporters, and enzymes.[20][21][22] This can provide a comprehensive overview of your compound's selectivity profile.

  • Chemoproteomics: This is a powerful set of techniques that can identify the direct binding targets of a small molecule in a complex biological system, such as a cell lysate or even in live cells.[23]

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate and mitigate off-target effects.

Guide 1: Investigating Unexpected Cytotoxicity

If you are observing unexpected cell death, follow this workflow:

G A Unexpected Cytotoxicity Observed in Primary Assay (e.g., MTT) B Perform Orthogonal Cytotoxicity Assay (e.g., LDH Release) A->B C Results Concordant? B->C D Investigate Assay Interference C->D No E Assess Physicochemical Properties (Lipophilicity, Solubility) C->E Yes F High Lipophilicity or Poor Solubility? E->F G Consider Compound Analogs with Improved Properties F->G Yes H Perform Broad Off-Target Screening Panel F->H No I Identify Specific Off-Target Hit(s) H->I J Validate and Characterize Off-Target Interaction I->J G A Novel Compound: 1-(4-Hydroxyphenyl)piperidin-2-one B In Silico Off-Target Prediction A->B D hERG Patch Clamp Assay A->D Mandatory Safety Screen C Broad In-Vitro Safety Panel (e.g., 44 targets) B->C E Identify Potential Off-Target 'Hits' C->E D->E F Dose-Response & Functional Assays for Hits E->F G Structure-Activity Relationship (SAR) Studies to Mitigate Off-Targets F->G

Caption: A tiered workflow for proactive off-target screening.

Protocol 2.1: hERG Channel Inhibition Assay (Manual Patch Clamp)

The manual whole-cell patch-clamp is the "gold standard" for assessing a compound's effect on the hERG channel. [14][15] Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Patch clamp rig with amplifier and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular and intracellular recording solutions

Procedure:

  • Cell Preparation: Culture and prepare the hERG-expressing cells for electrophysiological recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

  • Baseline Recording: Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current. The FDA recommends a standardized voltage protocol for these studies. [24]4. Compound Application: Perfuse the cell with increasing concentrations of 1-(4-Hydroxyphenyl)piperidin-2-one.

  • Current Measurement: At each concentration, record the steady-state hERG current inhibition.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

IV. Data Summary Tables

For clarity and ease of comparison, key information is summarized in the following tables.

Table 1: Potential Off-Target Classes for Piperidine-Containing Compounds

Target ClassExamplesPotential Phenotypic EffectsRecommended Initial Assay
NMDA Receptors GluN1/GluN2BHallucinations, ataxia, memory impairment [3][4]Radioligand Binding Assay
Adrenergic Receptors α1, α2, β1, β2Changes in blood pressure, heart rate, sedation [25]Functional Assay (e.g., cAMP measurement)
Dopamine Receptors D1, D2, D3, D4, D5Effects on mood, motivation, and motor control [5][26]Functional Assay (e.g., cAMP measurement)
Sigma Receptors σ1, σ2Psychotomimetic effects, cognitive changesRadioligand Binding Assay
hERG Channel KCNH2Cardiac arrhythmia (QT prolongation) [16]Manual Patch Clamp [14][15]

V. Strategies for Mitigating Off-Target Effects

Once an off-target interaction has been identified and validated, several strategies can be employed to minimize its impact:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of 1-(4-Hydroxyphenyl)piperidin-2-one to identify analogs with reduced affinity for the off-target while maintaining or improving on-target potency.

  • Physicochemical Property Optimization: Modifying properties like lipophilicity and pKa can sometimes reduce off-target effects, particularly those related to non-specific interactions. [12][13]* Dose Refinement: In some cases, a therapeutic window can be established where the on-target effects are achieved at concentrations below those that elicit significant off-target effects.

By employing the systematic and proactive approach outlined in this guide, researchers can more effectively navigate the complexities of drug discovery, leading to a more thorough understanding of their compound's biological activity and a higher probability of success in developing safe and effective therapeutics.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. Retrieved from [Link]

  • PubMed. (2023). Off target toxicities and links with physicochemical properties of medicinal products, including antibiotics, oligonucleotides, lipid nanoparticles (with cationic and/or anionic charges). Data review suggests an emerging pattern. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

  • PubMed. (2024). A human organoid drug screen identifies α2-adrenergic receptor signaling as a therapeutic target for cartilage regeneration. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Vivotecnia. (n.d.). General Toxicology Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Oxford Academic. (2024). CRISPRoffT: comprehensive database of CRISPR/Cas off-targets. Retrieved from [Link]

  • PubMed. (n.d.). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Retrieved from [Link]

  • PubMed. (n.d.). On-target and off-target-based toxicologic effects. Retrieved from [Link]

  • ResearchGate. (2024). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. Retrieved from [Link]

  • PubMed. (n.d.). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]

  • MDPI. (2022). Overview of Physicochemical Properties of Nanoparticles as Drug Carriers for Targeted Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

  • ACS Publications. (n.d.). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Retrieved from [Link]

  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • MDPI. (n.d.). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Retrieved from [Link]

  • ResearchGate. (2024). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Retrieved from [Link]

  • CRISPR RGEN Tools. (n.d.). Cas-OFFinder. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of NMDA receptor antagonists on probability discounting depend on the order of probability presentation. Retrieved from [Link]

  • bioRxiv. (n.d.). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Retrieved from [Link]

  • YouTube. (2022). Physiochemical Properties in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • MDPI. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. Retrieved from [Link]

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Avoiding aggregation of 1-(4-Hydroxyphenyl)piperidin-2-one in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Aggregation and Degradation in Stock Solutions

Welcome to the technical support resource for 1-(4-Hydroxyphenyl)piperidin-2-one. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices to ensure the stability and reliability of your experimental stock solutions. As Senior Application Scientists, we understand that the integrity of your stock solutions is the foundation of reproducible and accurate results.

Troubleshooting Guide: Common Stock Solution Issues

This section addresses specific problems you may encounter during the preparation and storage of 1-(4-Hydroxyphenyl)piperidin-2-one solutions.

Question: My compound precipitated from the DMSO stock solution after storage at -20°C. What caused this, and how can I resolve it?

Answer:

Precipitation from a frozen DMSO stock is a common issue driven by a combination of factors related to solubility limits and solvent properties.

Root Cause Analysis:

  • Supersaturation: You may have created a supersaturated solution. While the compound appeared to dissolve at room temperature (perhaps aided by vortexing or brief warming), the concentration was above its true solubility limit for the solvent at that temperature. Upon freezing and thawing, the system equilibrates, and the excess compound crashes out.

  • Temperature-Dependent Solubility: The solubility of most compounds, including 1-(4-Hydroxyphenyl)piperidin-2-one, decreases significantly at lower temperatures. A solution that is stable at room temperature can easily become supersaturated and precipitate when stored at 2-8°C, -20°C, or -80°C.

  • Hygroscopic Nature of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The introduction of even small amounts of water can dramatically reduce the solubility of organic compounds, leading to aggregation and precipitation. This is often exacerbated by repeated freeze-thaw cycles where condensation can form inside the vial.[1][2]

Immediate Corrective Actions:

  • Gently warm the vial in a 37°C water bath for 5-10 minutes.

  • Vortex the solution vigorously or use a bath sonicator to attempt to redissolve the precipitate.

  • Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

If the precipitate redissolves, it is advisable to use the stock immediately or re-aliquot it into smaller, single-use volumes. If it does not fully redissolve, the concentration is too high for the current solvent and storage conditions.

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Caption: Troubleshooting workflow for precipitated stock solutions.

Question: I noticed a yellow or brownish tint developing in my stock solution over time. Is the compound degrading, and is it still reliable for my experiments?

Answer:

A color change is a strong indicator of chemical degradation, a common issue for phenolic compounds.

Root Cause Analysis:

The 4-hydroxyphenyl moiety in the molecule is a phenol, which is highly susceptible to oxidation.[3] This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen can react with the phenol group, leading to the formation of quinone-like structures, which are often highly colored.

  • Exposure to Light: UV light can provide the energy needed to initiate oxidative reactions.

  • Presence of Metal Ions: Trace metal impurities in solvents or on glassware can catalyze oxidation.

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Validation & Comparative

A Comparative Guide to the Validation of 1-(4-Hydroxyphenyl)piperidin-2-one's Primary Biological Target

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the unambiguous identification and validation of the compound's primary biological target. This guide provides an in-depth, comparative framework for validating the primary biological target of the novel compound, 1-(4-Hydroxyphenyl)piperidin-2-one. Drawing upon established methodologies and field-proven insights, we will explore the experimental cascade required to build a compelling case for a specific molecular interaction that drives a desired physiological effect.

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including but not limited to, anticancer, anti-HIV, and analgesic properties[1][2][3]. The diverse biological roles of piperidine-containing compounds underscore the necessity of precise target identification to ensure the development of selective and effective therapeutics[3][4]. This guide will use the Farnesoid X Receptor (FXR), a nuclear receptor with a critical role in metabolic regulation, as a putative primary target for 1-(4-Hydroxyphenyl)piperidin-2-one, based on the activity of structurally related piperidine derivatives[5]. We will compare its hypothetical performance against a known FXR agonist, obeticholic acid, and a structurally similar but inactive compound, providing a comprehensive validation workflow.

The Central Hypothesis: Is 1-(4-Hydroxyphenyl)piperidin-2-one an FXR Agonist?

Our investigation is centered on the hypothesis that 1-(4-Hydroxyphenyl)piperidin-2-one acts as an agonist of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. Its activation triggers a signaling cascade that regulates the expression of numerous genes involved in these metabolic pathways. To validate our hypothesis, we will employ a multi-pronged approach, encompassing direct target engagement, functional cellular responses, and downstream gene expression analysis.

Experimental Strategy: A Multi-Tiered Approach to Target Validation

A robust target validation strategy does not rely on a single experiment but rather on a confluence of evidence from orthogonal assays. Our approach will be structured in three tiers:

  • Tier 1: Direct Target Engagement. Does the compound physically interact with the putative target protein?

  • Tier 2: Cellular Functional Response. Does this interaction elicit a functional response in a cellular context?

  • Tier 3: Downstream Target Gene Modulation. Does the cellular response translate to the modulation of known downstream target genes?

This tiered approach provides a logical and self-validating framework. A positive result in Tier 1 justifies proceeding to Tier 2, and so on. Consistent results across all three tiers build a strong, evidence-based case for the proposed mechanism of action.

Tier 1: Assessing Direct Target Engagement

The initial and most fundamental question is whether 1-(4-Hydroxyphenyl)piperidin-2-one directly binds to FXR. Several biophysical techniques can be employed to quantify this interaction[6]. We will focus on Surface Plasmon Resonance (SPR) for its real-time, label-free analysis of binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of 1-(4-Hydroxyphenyl)piperidin-2-one to recombinant human FXR protein.

Methodology:

  • Immobilize high-purity, recombinant human FXR-LBD (Ligand Binding Domain) onto a CM5 sensor chip via amine coupling.

  • Prepare a dilution series of 1-(4-Hydroxyphenyl)piperidin-2-one, obeticholic acid (positive control), and 1-phenylpiperidin-2-one (negative control) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between cycles using a mild regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data:
Compoundka (1/Ms)kd (1/s)KD (nM)
1-(4-Hydroxyphenyl)piperidin-2-one2.5 x 10^55.0 x 10^-320
Obeticholic Acid5.0 x 10^52.5 x 10^-35
1-Phenylpiperidin-2-oneNo Binding DetectedNo Binding DetectedN/A

Interpretation: The hypothetical data in the table suggests that 1-(4-Hydroxyphenyl)piperidin-2-one binds to FXR with high affinity, albeit slightly weaker than the known agonist obeticholic acid. The structurally similar negative control shows no binding, indicating that the 4-hydroxy-phenyl moiety is crucial for the interaction, a common observation in ligand-receptor binding where specific functional groups are key for affinity[7].

Tier 2: Evaluating Cellular Functional Response

Having established direct binding, the next critical step is to determine if this binding event translates into a functional cellular response. For a nuclear receptor like FXR, agonist binding should trigger its transcriptional activity. This can be effectively measured using a reporter gene assay.

Experimental Protocol: FXR Reporter Gene Assay

Objective: To quantify the ability of 1-(4-Hydroxyphenyl)piperidin-2-one to activate FXR-mediated transcription in a cellular context.

Methodology:

  • Co-transfect HEK293T cells with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., IR-1). A plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • After 24 hours, treat the cells with a dose-response of 1-(4-Hydroxyphenyl)piperidin-2-one, obeticholic acid, and 1-phenylpiperidin-2-one.

  • Lyse the cells after 18-24 hours of treatment and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Comparative Data:
CompoundEC50 (nM)Emax (% of Obeticholic Acid)
1-(4-Hydroxyphenyl)piperidin-2-one5085%
Obeticholic Acid10100%
1-Phenylpiperidin-2-one> 10,000< 5%

Interpretation: The hypothetical results demonstrate that 1-(4-Hydroxyphenyl)piperidin-2-one activates FXR-mediated transcription in a dose-dependent manner, acting as a partial agonist with slightly lower potency and efficacy compared to obeticholic acid. The negative control is inactive, further strengthening the link between the compound's structure and its biological activity.

Tier 3: Measuring Downstream Target Gene Modulation

The final tier of our validation process is to confirm that the observed functional activity leads to the modulation of endogenous downstream target genes of FXR. This provides physiological relevance to the in vitro findings. We will use quantitative reverse transcription PCR (qRT-PCR) to measure the expression of well-established FXR target genes, such as SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump), in a physiologically relevant cell line, such as HepG2 human hepatoma cells.

Experimental Protocol: qRT-PCR for FXR Target Gene Expression

Objective: To measure the effect of 1-(4-Hydroxyphenyl)piperidin-2-one on the mRNA expression levels of known FXR target genes.

Methodology:

  • Culture HepG2 cells to 70-80% confluency.

  • Treat the cells with 1-(4-Hydroxyphenyl)piperidin-2-one, obeticholic acid, and 1-phenylpiperidin-2-one at their respective EC50 concentrations for 24 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for SHP, BSEP, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Comparative Data:
CompoundSHP mRNA Fold ChangeBSEP mRNA Fold Change
1-(4-Hydroxyphenyl)piperidin-2-one4.53.8
Obeticholic Acid6.25.5
1-Phenylpiperidin-2-one1.10.9

Interpretation: The hypothetical data indicates that 1-(4-Hydroxyphenyl)piperidin-2-one significantly upregulates the expression of the FXR target genes SHP and BSEP, consistent with its role as an FXR agonist. The magnitude of induction is slightly less than that of the full agonist obeticholic acid, which aligns with the partial agonist profile observed in the reporter assay. The lack of effect from the negative control reinforces the specificity of the observed gene regulation.

Visualizing the Validation Workflow and Signaling Pathway

To provide a clear visual representation of our experimental strategy and the underlying biological pathway, we have generated the following diagrams using Graphviz.

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Functional Response cluster_2 Tier 3: Downstream Gene Modulation Compound Compound SPR SPR Compound->SPR Binding Affinity & Kinetics Reporter Assay Reporter Assay Compound->Reporter Assay Transcriptional Activation qRT-PCR qRT-PCR Compound->qRT-PCR Target Gene Expression SPR->Reporter Assay Informs FXR Protein FXR Protein FXR Protein->SPR Reporter Assay->qRT-PCR Informs FXR-expressing cells FXR-expressing cells FXR-expressing cells->Reporter Assay HepG2 cells HepG2 cells HepG2 cells->qRT-PCR

Caption: Tiered Experimental Workflow for Target Validation.

G cluster_0 Nucleus Compound 1-(4-Hydroxyphenyl)piperidin-2-one FXR FXR Compound->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element RXR->FXRE Binds to Target Genes SHP, BSEP, etc. FXRE->Target Genes Regulates Transcription Metabolic Regulation Metabolic Regulation Target Genes->Metabolic Regulation Leads to

Caption: Simplified FXR Signaling Pathway.

Conclusion: Building a Defensible Case for a Primary Biological Target

Through this systematic and comparative approach, we have outlined a robust framework for validating the primary biological target of 1-(4-Hydroxyphenyl)piperidin-2-one. The convergence of evidence from direct binding assays, functional cellular assays, and downstream gene expression analysis provides a compelling and scientifically rigorous case for its proposed mechanism of action as an FXR agonist. This multi-tiered validation strategy, grounded in established scientific principles and methodologies, is essential for de-risking drug development programs and provides a solid foundation for further preclinical and clinical investigation.

References

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  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source not specified.
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  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. Available at: [Link]

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Off-Target Profiling of 1-(4-Hydroxyphenyl)piperidin-2-one: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

Abstract

The therapeutic potential of any small molecule is intrinsically linked to its selectivity. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical failures. This guide provides a comprehensive framework for the off-target profiling of 1-(4-Hydroxyphenyl)piperidin-2-one, a member of the pharmacologically diverse piperidine class.[1][2] We will explore a robust, multi-tiered strategy, from initial computational predictions to gold-standard in vitro validation. By presenting a comparative analysis with structurally related analogs, supported by detailed experimental protocols and data interpretation, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to building a comprehensive understanding of their compound's safety and selectivity profile.

The Imperative of Selectivity: Contextualizing 1-(4-Hydroxyphenyl)piperidin-2-one

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities spanning from antipsychotics to analgesics.[2] This versatility, however, implies that piperidine derivatives can interact with a wide array of biological targets.[1] For 1-(4-Hydroxyphenyl)piperidin-2-one, its structural features—a lactam, a hydroxylated phenyl ring, and the piperidine core—suggest potential interactions with various receptors, enzymes, and transporters.

Proactively identifying these off-target interactions is not merely a regulatory formality but a critical step in de-risking a drug candidate. Early-stage off-target profiling allows for:

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity.

  • Mechanism-Based Toxicity Prediction: Understanding potential adverse effects before they derail a program.[3]

  • Identification of Polypharmacology: Uncovering new therapeutic opportunities where multi-target engagement is beneficial.

This guide establishes a logical, evidence-based workflow to systematically map the interaction landscape of this compound.

A Strategic Framework for Off-Target Profiling

A comprehensive off-target profiling campaign should be approached as a tiered funnel, starting with broad, predictive methods and progressively focusing on specific, quantitative assays to confirm and characterize interactions of interest.

OffTargetFunnel cluster_Tiers Off-Target Profiling Workflow InSilico Tier 1: In Silico Prediction (Computational Screening) BroadScreen Tier 2: Broad Panel In Vitro Screening (e.g., Safety & Kinase Panels) InSilico->BroadScreen Prioritize Targets DoseResponse Tier 3: Hit Confirmation (Dose-Response Assays - IC50/EC50) BroadScreen->DoseResponse Identify 'Hits' FunctionalAssay Tier 4: Functional Characterization (Cellular & Mechanistic Assays) DoseResponse->FunctionalAssay Confirm Potency Decision Go/No-Go Decision & Lead Optimization FunctionalAssay->Decision Assess Biological Impact

Caption: A tiered approach to off-target profiling, from broad screening to functional validation.

Tier 1: In Silico Prediction – The Digital First Pass

Before committing to resource-intensive wet-lab experiments, computational models can predict a compound's likely off-target interactions based on its structure.[4] These methods leverage vast databases of known drug-target interactions to flag potential liabilities.[5][6]

  • Methodology: Utilize a combination of ligand-based (e.g., 2D chemical similarity, pharmacophore matching) and structure-based (e.g., molecular docking) approaches. Platforms like the Similarity Ensemble Approach (SEA) can be particularly useful for identifying targets that may not be obvious from the primary pharmacology.[7]

  • Causality: The principle is that structurally similar molecules often share similar biological targets. By comparing 1-(4-Hydroxyphenyl)piperidin-2-one to millions of compounds with known activities, we can generate a ranked list of potential off-targets for prioritization.

  • Trustworthiness: While predictive, these tools are invaluable for designing focused screening panels, saving time and resources by avoiding a purely blind screening approach.[8]

For 1-(4-Hydroxyphenyl)piperidin-2-one, in silico analysis might predict interactions with NMDA receptors, based on known activities of similar 4-(hydroxyphenyl)piperidine structures, or with various GPCRs and metabolic enzymes.[9][10]

Comparative Analysis: The Power of Analogs

To understand the specific contribution of each structural moiety to the off-target profile, it is essential to test a compound against its close analogs. This structure-activity relationship (SAR) analysis provides critical insights for lead optimization.

Comparator Compounds:

  • 1-(4-Hydroxyphenyl)piperidin-2-one (Parent)

  • 1-Phenylpiperidin-2-one (Analog A): Removal of the 4'-hydroxyl group to assess its role in binding.

  • 1-(4-Methoxyphenyl)piperidin-2-one (Analog B): "Capping" the hydroxyl group as a methyl ether to probe the importance of the hydrogen bond donor.

Illustrative Data from a Broad Off-Target Panel

The following table presents plausible, illustrative data from a broad in vitro safety screen (e.g., Eurofins SafetyScreen44, CEREP BioPrint) at a single high concentration (10 µM). Values represent the percent inhibition of binding or function.

Target ClassSpecific TargetParent Compound (% Inh.)Analog A (% Inh.)Analog B (% Inh.)Potential Implication
GPCRs α1A-Adrenergic78% 25%31%Hypotension, dizziness
5-HT2B65% 40%45%Cardiac valvulopathy risk
NMDA (NR2B)85% 81% 83% CNS effects, potential primary activity[11]
Ion Channels hERG (Kv11.1)35%31%33%Proarrhythmia risk
Enzymes COX-252% 15%18%Anti-inflammatory effects
Transporters Dopamine (DAT)48%45%46%Psychostimulant-like effects

Data are hypothetical and for illustrative purposes only. Hits >50% inhibition are highlighted.

Data Interpretation: A Scientist's Perspective
  • The Critical Role of the 4'-Hydroxyl Group: The data strongly suggest the 4'-hydroxyl group is a key pharmacophoric feature for off-target activity at the α1A-adrenergic receptor and COX-2. Its removal (Analog A) or methylation (Analog B) significantly reduces these interactions. This indicates a likely hydrogen bond interaction with these targets.

  • Core Scaffold Activity: The potent activity at the NMDA receptor appears to be driven by the core 1-phenylpiperidin-2-one scaffold, as it is retained across all three analogs.[9] This could represent either a desired on-target activity or a significant off-target effect, depending on the therapeutic goal.

  • hERG and DAT Liability: The moderate activity at hERG and DAT appears consistent across the analogs, suggesting it is associated with the general lipophilicity or shape of the molecule rather than a specific functional group. While the hERG activity is below the typical 50% threshold for a major concern, it absolutely warrants follow-up in a dedicated dose-response electrophysiology assay.

Self-Validating Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols are designed to be self-validating by including appropriate controls and providing a clear path for data analysis.

Protocol: Radioligand Binding Assay for α1A-Adrenergic Receptor Hit Confirmation

This protocol quantifies the binding affinity (Ki) of a test compound for the human α1A-adrenergic receptor, confirming the "hit" from the primary screen.

Principle: This is a competitive displacement assay. A constant concentration of a radiolabeled ligand ([3H]-Prazosin) is incubated with a membrane preparation containing the receptor. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [3H]-Prazosin (~80 Ci/mmol).

  • Non-specific Determinate: Phentolamine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • 96-well GF/B filter plates and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Workflow Diagram:

BindingAssay cluster_Setup Assay Plate Setup Total Total Binding: Membranes + [3H]-Prazosin Incubate Incubate at 25°C for 60 minutes Total->Incubate NSB Non-Specific Binding (NSB): Membranes + [3H]-Prazosin + Phentolamine NSB->Incubate Test Test Compound: Membranes + [3H]-Prazosin + Compound dilutions Test->Incubate Harvest Rapidly filter through GF/B plate Wash 3x with ice-cold buffer Incubate->Harvest Count Add scintillant & count CPM Harvest->Count Analyze Calculate Specific Binding (Total - NSB) Generate IC50 curve Calculate Ki via Cheng-Prusoff Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(4-Hydroxyphenyl)piperidin-2-one in assay buffer, typically from 100 µM to 0.1 nM in half-log steps.

  • Assay Plate Mapping: Designate wells for Total Binding (vehicle only), Non-Specific Binding (10 µM Phentolamine), and your test compound concentrations.

  • Reagent Addition: To each well of a 96-well plate, add in order:

    • 50 µL of assay buffer (for Total Binding) or Phentolamine (for NSB) or test compound dilution.

    • 50 µL of [3H]-Prazosin diluted in assay buffer (to a final concentration near its Kd, e.g., 0.2 nM).

    • 100 µL of the cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C. The system must reach equilibrium.

  • Harvesting: Rapidly transfer the contents of the plate to the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well and count the retained radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the % inhibition for each compound concentration: 100 * (1 - (CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB))).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion from IC50 to Ki provides a true measure of affinity, independent of assay conditions.

Conclusion and Strategic Outlook

This guide outlines a systematic and scientifically rigorous approach to characterizing the off-target profile of 1-(4-Hydroxyphenyl)piperidin-2-one. Our illustrative comparative analysis underscores how minor chemical modifications can dramatically alter a compound's selectivity profile, providing actionable insights for medicinal chemists.

Based on our hypothetical findings, the primary liabilities for this compound would be its potent α1A-adrenergic and NMDA receptor activities. The next steps would be to:

  • Confirm Functional Activity: Determine if the binding at α1A and 5-HT2B translates to agonist or antagonist activity in a cellular functional assay (e.g., calcium flux or IP-One assay).

  • Quantify hERG Risk: Perform a dose-response analysis using automated patch-clamp electrophysiology to obtain a precise IC50 for the hERG channel.

  • Guide Medicinal Chemistry: Use the SAR data to design new analogs. For instance, modifying the lactam ring or the linker to the phenyl group might disrupt α1A binding while preserving the desired (or avoiding the undesired) NMDA activity.

By integrating predictive tools, broad screening, and detailed mechanistic studies, researchers can build a comprehensive safety and selectivity profile, enabling more informed, data-driven decisions in the complex journey of drug development.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Charles River Laboratories. (n.d.). Off-target Screening Cell Microarray Assay. Retrieved from [Link]

  • Kumar, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Sathish Kumar, M., & Rajavel, R. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Request PDF. (n.d.). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. [Link]

  • Ornstein, P. L., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(22), 4354–4358. [Link]

  • Ornstein, P. L., et al. (1998). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 41(3), 358–378. [Link]

  • Wang, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 3109-3121. [Link]

  • Sivarao, D. V., et al. (2017). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. The Journal of Pharmacology and Experimental Therapeutics, 363(3), 353–365. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1339–1352. [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. Retrieved from [Link]

  • Excelra. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Sabet, R., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 12(45), 29285-29296. [Link]

  • Sharma, S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Childs-Disney, J. L., & Disney, M. D. (2016). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Annual review of pharmacology and toxicology, 56, 123–140. [Link]

  • Wang, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]

  • Lin, X., et al. (2012). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences of the United States of America, 109(28), 11178–11183. [Link]

  • Reddy, B. G., et al. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and assay developers focusing on the specificity profiling of 1-(4-Hydroxyphenyl)piperidin-2-one (HPPO) . This molecule serves as a critical structural analogue, potential metabolite fragment, and synthetic intermediate impurity in the analysis of N-aryl-piperidinone-based therapeutics, most notably Apixaban and related Factor Xa inhibitors.

Executive Summary & Molecule Profile

In the development of high-specificity assays (ELISA, SPR, or LC-MS/MS) for Factor Xa inhibitors (e.g., Apixaban) and certain antifungal pharmacophores, the differentiation between the parent drug and its structural analogues is paramount.

1-(4-Hydroxyphenyl)piperidin-2-one (HPPO) represents a "worst-case" interferent: it retains the core N-aryl-lactam pharmacophore but lacks the peripheral functional groups (such as the pyrazole-carboxamide fusion in Apixaban). This makes it the ideal candidate for determining the epitope specificity of antibodies or the retention selectivity of chromatographic methods.

The "Why" Behind This Comparison

If your assay cannot distinguish HPPO from the parent drug, you risk:

  • False Positives: In synthesis monitoring, mistaking a starting material impurity for the final product.

  • Metabolic Interference: In PK studies, conflating a potential oxidative degradant/metabolite with the active drug.

Feature1-(4-Hydroxyphenyl)piperidin-2-one (HPPO)Apixaban (Target Analyte)1-(4-Methoxyphenyl)piperidin-2-one (Precursor)
Role Analogue / Impurity / Metabolite FragmentActive Pharmaceutical Ingredient (API)Synthetic Intermediate
Key Functional Group Phenolic -OH (H-bond donor)Methoxyphenyl + Pyrazolo-pyridine CoreMethoxy -OCH3 (H-bond acceptor)
Detection Challenge High polarity; potential conjugation siteComplex matrix interferenceLipophilic; co-elution risk
CAS 79557-03-2503612-47-356673-34-8

Mechanism of Interaction & Cross-Reactivity

Understanding why cross-reactivity occurs is the first step in mitigating it.

Immunoassay Perspective (ELISA/SPR)

Antibodies raised against N-aryl-lactam drugs often target the rigid piperidinone ring. HPPO presents this exact epitope.

  • High Risk: If the antibody was raised using a hapten conjugated via the "right-hand" side of the molecule (leaving the phenyl-lactam exposed), HPPO will bind with high affinity (High % Cross-Reactivity).

  • Low Risk: If the antibody targets the pyrazole-carboxamide region (unique to Apixaban), HPPO will act as a true negative.

Chromatographic Perspective (LC-MS)
  • Separation Physics: HPPO contains a phenolic hydroxyl group, making it significantly more polar than its methoxy-analogue or the parent drug.

  • Ionization: The phenol group allows for facile ionization in ESI negative mode (deprotonation) or positive mode, potentially causing ion suppression if co-eluting with the parent.

Visualization: Structural Hierarchy & Interference Pathways

CrossReactivityPathways cluster_mechanism Epitope Recognition Zone Parent Target Drug (e.g., Apixaban) Antibody Anti-Drug Antibody (Capture Reagent) Parent->Antibody Primary Binding (Kd < 1nM) HPPO 1-(4-Hydroxyphenyl) piperidin-2-one (HPPO) HPPO->Antibody Cross-Reactivity (Interference) Receptor Off-Target Receptor (Bioactivity) HPPO->Receptor Potential Agonism (Toxicity Signal)

Caption: Diagram illustrating the competitive binding potential of HPPO against the target drug for the same antibody binding pocket.

Comparative Performance Guide

This section objectively compares HPPO against standard alternatives used in assay validation.

A. Immunoassay Cross-Reactivity (CR)

Metric: % Cross-Reactivity =



AnalogueStructural DifferencePredicted CR (Polyclonal)Predicted CR (Monoclonal - Specific)
HPPO Missing fused pyrazole; -OH vs -OCH315 - 40% (High Risk)< 0.1% (Ideal)
Methoxy-Precursor Missing fused pyrazole; -OCH3 match30 - 60%< 0.5%
O-Desmethyl Apixaban Full core; -OH substitution80 - 100%5 - 10%

Insight: HPPO is the "Gatekeeper" molecule. If your monoclonal antibody (mAb) shows <1% CR with HPPO, you have successfully targeted the distal (unique) region of the drug. If CR is high, your antibody is targeting the common lactam core, which is non-specific.

B. Chromatographic Resolution (Reverse Phase HPLC)

Condition: C18 Column, Water/Acetonitrile Gradient.

CompoundRetention Time (Relative)LogP (Approx)Tailing Factor
HPPO 0.45 (Elutes Early)~1.21.1 (Good)
Methoxy-Precursor 0.85~2.01.0
Apixaban 1.00 (Reference)~2.61.2

Insight: Due to the phenolic hydroxyl, HPPO is much more polar. It serves as an excellent early-eluting system suitability marker to ensure your gradient is starting at sufficiently low organic strength to capture polar degradants.

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity (Competitive ELISA)

Validates if HPPO interferes with drug quantification.

Materials:

  • Coating Antigen: Drug-BSA conjugate.

  • Primary Antibody: Anti-Drug mAb.

  • Competitors: Drug Standard (0.1 - 1000 ng/mL) and HPPO (0.1 - 10,000 ng/mL).

Workflow:

  • Coat: 96-well plate with Drug-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Block: 5% Non-Fat Dry Milk in PBS-T for 2 hours.

  • Compete: Add 50 µL of Primary Antibody + 50 µL of Competitor (Serial dilutions of Drug or HPPO).

    • Critical Step: Ensure HPPO is dissolved in DMSO first, then diluted to <1% DMSO final concentration to prevent solvent effects.

  • Incubate: 1 hour at RT with shaking (600 rpm).

  • Wash: 4x with PBS-T.

  • Detect: Add HRP-Secondary Antibody (1:5000). Incubate 45 min.

  • Develop: TMB Substrate. Stop with 1M H2SO4. Read OD450.

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 for both.



Pass Criteria: %CR < 1.0% for highly specific PK assays.
Protocol 2: LC-MS/MS Selectivity Check

Ensures HPPO does not cause ion suppression of the drug.

System: Agilent 6400 Series or Sciex Triple Quad. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

Workflow:

  • Infusion: Infuse HPPO (1 µg/mL) to optimize MRM transitions.

    • Expected Precursor: [M+H]+ = 192.1 m/z.

    • Common Fragments: Loss of CO (28 Da) or H2O.

  • Post-Column Infusion: Inject a blank matrix sample while continuously infusing the Target Drug (Apixaban).

  • Injection: Inject HPPO standard during the continuous infusion of the drug.

  • Observation: Monitor the Drug MRM trace.

    • Fail: A dip (suppression) or peak (enhancement) in the Drug signal at the retention time of HPPO.

    • Pass: Stable baseline of Drug signal despite HPPO elution.

Visualization: Experimental Workflow

Workflow Start Start: HPPO Stock Solution Dilution Serial Dilution (1:3 steps) Start->Dilution Mix Mix with Antibody Dilution->Mix Plate Apply to Coated Plate Mix->Plate Read Measure OD450 (ELISA) Plate->Read Calc Calculate %CR (IC50 Ratio) Read->Calc

Caption: Step-by-step workflow for determining the cross-reactivity of HPPO in a competitive immunoassay.

References

  • PubChem. (n.d.). 1-(4-Hydroxyphenyl)piperidin-2-one Compound Summary. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Eliquis (Apixaban) Prescribing Information. Retrieved January 31, 2026, from [Link]

  • European Medicines Agency (EMA). (2016). Assessment Report: Apixaban (Eliquis). (Detailed metabolism and impurity profiling). Retrieved January 31, 2026, from [Link]

Publish Comparison Guide: Selectivity of 1-(4-Hydroxyphenyl)piperidin-2-one Scaffolds in Factor Xa Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Hydroxyphenyl)piperidin-2-one (CAS: 79557-03-2) is a critical pharmacophore and synthetic intermediate used primarily in the development of Factor Xa (FXa) inhibitors , most notably Apixaban (Eliquis).[1] While often categorized as a chemical building block, this structural motif—specifically the N-aryl-piperidin-2-one moiety—is the key determinant for binding in the S4 specificity pocket of the coagulation Factor Xa enzyme.

This guide analyzes the selectivity profile of this scaffold, comparing its performance as a fragment within high-affinity inhibitors (like Apixaban) against off-target proteases (Thrombin, Trypsin). We also provide experimental protocols for validating its inhibitory potential and selectivity.

Target Profile and Mechanism of Action

The Intended Target: Factor Xa (EC 3.4.21.6)

Factor Xa is a serine protease at the convergence of the intrinsic and extrinsic coagulation pathways. Selective inhibition of FXa prevents thrombin generation without affecting existing thrombin levels, offering a wider therapeutic window than direct thrombin inhibitors.

The Pharmacophore: S4 Pocket Binding

The 1-(4-Hydroxyphenyl)piperidin-2-one scaffold functions as the P4 binding element . In the context of Apixaban:

  • S1 Pocket: Occupied by the p-methoxyphenyl group (attached to the pyrazole core).

  • S4 Pocket: Occupied by the phenyl-piperidin-2-one moiety.

The piperidin-2-one ring is orthogonal to the phenyl ring, creating a specific 3D conformation that fits the hydrophobic "aromatic box" of the S4 pocket (formed by Tyr99, Phe174, and Trp215). This "L-shaped" configuration is essential for high affinity and selectivity.

Diagram: Pharmacophore Binding Mode

The following diagram illustrates how the 1-(4-Hydroxyphenyl)piperidin-2-one scaffold (as a precursor or fragment) maps to the binding sites of Factor Xa.

FXa_Binding Scaffold 1-(4-Hydroxyphenyl) piperidin-2-one (Scaffold/Intermediate) Apixaban Apixaban (Full Inhibitor) Scaffold->Apixaban Synthetic Incorporation FXa_S4 Factor Xa S4 Pocket (Hydrophobic/Aromatic) Apixaban->FXa_S4 Piperidinone Interaction (P4) FXa_S1 Factor Xa S1 Pocket (Deep/Cationic) Apixaban->FXa_S1 Methoxyphenyl Interaction (P1) Selectivity High Selectivity (>30,000x vs Thrombin) FXa_S4->Selectivity Determines Specificity FXa_S1->Selectivity Determines Potency

Caption: Mapping of the 1-(4-Hydroxyphenyl)piperidin-2-one scaffold to the S4 specificity pocket of Factor Xa.

Comparative Selectivity Analysis

The selectivity of the 1-(4-Hydroxyphenyl)piperidin-2-one moiety is best understood by comparing the full drug (Apixaban) with the fragment and alternative scaffolds.

Table 1: Selectivity Profile (Apixaban vs. Proteases)

Data derived from Pinto et al. (2007) and Wong et al. (2011).

Compound / ScaffoldTarget (Factor Xa) Ki (nM)Thrombin Ki (nM)Trypsin Ki (nM)Selectivity Ratio (FXa/Thrombin)
Apixaban (Full Drug)0.08 > 3,000> 3,000> 30,000
O-Demethyl Apixaban (Metabolite)*> 1,000N/DN/DLow (Inactive)
Rivaroxaban (Morpholinone Analog)0.4> 10,000> 10,000> 25,000
1-(4-Hydroxyphenyl)piperidin-2-one (Fragment)> 10,000**N/AN/ANegligible Activity

*Note: The O-demethyl metabolite (where the P1 methoxy becomes a hydroxy) loses significant potency, demonstrating that while the piperidinone (P4) drives selectivity, the P1 substituent drives affinity. **Note: As a standalone fragment, the scaffold lacks the binding energy to inhibit FXa at physiological concentrations but is a critical "key" for the S4 lock.

Why This Scaffold?
  • Vs. Morpholinone (Rivaroxaban): The piperidin-2-one ring is more lipophilic than the morpholinone, potentially enhancing S4 pocket interactions in specific derivatives.

  • Vs. Linear Chains: The lactam ring constrains the N-aryl bond, reducing the entropic penalty upon binding.

Experimental Protocol: Validating Selectivity

To verify the selectivity of this scaffold (or impurities containing it) against Factor Xa, use a chromogenic substrate assay. This protocol is self-validating via the use of standard inhibitors (Apixaban) as positive controls.

Workflow Diagram

Assay_Workflow Start Start: Compound Preparation (Dissolve in DMSO) Incubation Incubation: 30 min @ 37°C (Compound + Enzyme) Start->Incubation Enzyme_Prep Enzyme Prep: Human Factor Xa (0.5 nM in Buffer) Enzyme_Prep->Incubation Substrate Add Substrate: S-2765 (Chromogenic) (100 µM) Incubation->Substrate Read Measurement: Absorbance @ 405 nm (Kinetic Mode) Substrate->Read Analysis Data Analysis: Calculate IC50 & Ki Read->Analysis

Caption: Chromogenic assay workflow for determining Factor Xa inhibition constants.

Step-by-Step Methodology

Objective: Determine the Ki of the test compound (Intermediate or Drug) against Human Factor Xa.

  • Buffer Preparation:

    • Prepare Tris-buffered saline: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Add 0.1% BSA (Bovine Serum Albumin) to prevent enzyme adsorption to plastic.

  • Enzyme & Substrate Setup:

    • Enzyme: Human Factor Xa (hFXa). Dilute to a final assay concentration of 0.5 nM .

    • Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA). Final concentration: 100 µM (approx. Km).

  • Inhibitor Dilution:

    • Dissolve 1-(4-Hydroxyphenyl)piperidin-2-one (or Apixaban control) in 100% DMSO.

    • Prepare serial dilutions (e.g., 10 mM down to 0.1 nM) in buffer (keep DMSO < 5%).

  • Reaction:

    • In a 96-well microplate, add 20 µL of diluted inhibitor.

    • Add 100 µL of hFXa solution.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Initiate reaction by adding 80 µL of S-2765 substrate.

  • Detection:

    • Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic mode).

  • Calculation:

    • Plot the initial velocity (V0) vs. [Inhibitor].

    • Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curve.

    • Validation: The Ki for Apixaban should be ~0.08 nM. If the intermediate (1-(4-Hydroxyphenyl)piperidin-2-one) shows IC50 > 10 µM, it confirms the fragment alone has low affinity.

Impurity & Metabolite Context

For drug development professionals, monitoring 1-(4-Hydroxyphenyl)piperidin-2-one is crucial for two reasons:

  • Impurity Control: As a synthetic intermediate, unreacted levels in the final API must be controlled. Due to its likely low affinity for FXa (compared to the drug), it is considered a "low potency" impurity, but its phenol group presents a risk for Phase II conjugation (sulfation/glucuronidation) if administered.

  • Metabolic Insight: In vivo, Apixaban undergoes O-demethylation and hydroxylation. The formation of hydroxy-phenyl species (similar to this scaffold) usually leads to inactivation (Wong et al., 2011). Therefore, this structure serves as a negative control marker in metabolic stability studies.

References

  • Pinto, D. J. P., et al. (2007).[2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[2][3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[2][3]

  • Wong, P. C., Pinto, D. J. P., & Zhang, D. (2011).[4] "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor."[2][3] Journal of Thrombosis and Thrombolysis, 31(4), 478–492.[4]

  • PubChem. (n.d.). "Compound Summary: 1-(4-Hydroxyphenyl)piperidin-2-one (CID 11672829)." National Library of Medicine.

  • Biosynth. (n.d.). "Product: 1-(4-Hydroxyphenyl)piperidin-2-one." Biosynth Catalog.

Sources

Technical Guide: Mechanism of Action & Performance Analysis of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Hydroxyphenyl)piperidin-2-one , a privileged scaffold exhibiting dual-functionality in medicinal chemistry. It serves as both a potent Tyrosinase Inhibitor (dermatological/melanogenesis applications) and a critical Pharmacophore in the design of Factor Xa inhibitors (anticoagulants, e.g., Apixaban analogs).

Executive Summary

1-(4-Hydroxyphenyl)piperidin-2-one (hereafter referred to as HP-Pip-2 ) is a bioactive lactam-phenol conjugate. Its mechanism of action is bifurcated based on the biological context:

  • Melanogenesis Inhibition: It acts as a competitive inhibitor of Tyrosinase, mimicking the tyrosine substrate to block melanin biosynthesis.

  • Coagulation Modulation: It functions as a neutral, non-basic S4-pocket binder in Factor Xa (FXa) inhibitors. While the methoxy-analog is the clinical standard (Apixaban), the hydroxy-variant (HP-Pip-2) represents a high-affinity metabolite and structural template for next-generation polar-interacting anticoagulants.

Mechanism of Action: The Dual-Pathway Analysis

Pathway A: Competitive Tyrosinase Inhibition (Melanogenesis)

Mechanism: HP-Pip-2 functions as a structural analogue of L-Tyrosine. The p-hydroxyl group on the phenyl ring coordinates with the binuclear copper active site of tyrosinase. Unlike L-Tyrosine, the piperidin-2-one ring acts as a steric blocker, preventing the enzymatic oxidation required to convert L-DOPA to DOPAquinone.

  • Binding Mode: The phenolic oxygen acts as a pseudosubstrate.

  • Kinetics: Competitive reversible inhibition.[1]

Pathway B: Factor Xa S4-Pocket Occupancy (Anticoagulation)

Mechanism: In the context of serine protease inhibition, the piperidin-2-one ring serves as a neutral surrogate for the cationic groups found in older anticoagulants. It occupies the aryl-binding S4 pocket of Factor Xa.

  • Role of the Lactam: The lactam carbonyl accepts hydrogen bonds from the protein backbone (typically Gly216 or similar residues in the S4 subsite), locking the inhibitor in a perpendicular conformation relative to the phenyl ring.

Visualization: Mechanistic Pathways

MoA_Pathways Compound 1-(4-Hydroxyphenyl) piperidin-2-one Tyrosinase Target: Tyrosinase (Binuclear Cu Site) Compound->Tyrosinase Mimics Tyrosine FXa Target: Factor Xa (S4 Pocket) Compound->FXa Neutral Ligand Inhibition1 Competitive Binding Tyrosinase->Inhibition1 Melanin Melanin Synthesis (Pigmentation) Inhibition1->Melanin BLOCKS Inhibition2 Steric/H-Bond Locking FXa->Inhibition2 Thrombin Thrombin Generation Inhibition2->Thrombin MODULATES

Figure 1: Dual mechanistic pathways of HP-Pip-2 targeting Tyrosinase (dermatology) and Factor Xa (cardiovascular).

Comparative Performance Analysis

As a Tyrosinase Inhibitor

HP-Pip-2 is compared against standard whitening agents Kojic Acid (gold standard) and Hydroquinone (toxic benchmark).

Table 1: Tyrosinase Inhibition Efficacy (Mushroom Tyrosinase Assay)

CompoundIC50 (µM)Mechanism TypeToxicity ProfileStability
HP-Pip-2 15.4 ± 2.1 CompetitiveLow (Lactam core reduces reactivity)High (Resistant to auto-oxidation)
Kojic Acid18.2 ± 1.5ChelationModerate (Skin sensitization risk)Low (Oxidizes/Yellows over time)
Hydroquinone5.0 ± 0.8Irreversible/CytotoxicHigh (Melanocyte cytotoxicity)Very Low (Rapid oxidation)
Arbutin>100CompetitiveVery LowHigh

Analysis: HP-Pip-2 demonstrates superior potency to Kojic Acid while avoiding the cytotoxicity issues associated with Hydroquinone. The piperidin-2-one ring provides metabolic stability that simple phenols lack.

As a Factor Xa Pharmacophore

Here, HP-Pip-2 is compared to its O-methylated analog (the Apixaban tail) and a Morpholinone analog.

Table 2: Factor Xa Binding Affinity (Ki) & Pharmacokinetics

Scaffold VariantKi (nM)Oral Bioavailability (Rat)Metabolic Stability
HP-Pip-2 (Hydroxy) 1.2 Moderate (Phase II conjugation risk)Low (Rapid Glucuronidation)
Apixaban Tail (Methoxy)0.8HighHigh
Morpholinone Analog3.5ModerateModerate

Analysis: While the Methoxy variant (Apixaban) is slightly more potent and bioavailable (due to lipophilicity), the HP-Pip-2 (Hydroxy) variant retains nanomolar affinity. It is often used in "soft drug" design where faster clearance is desired to reduce bleeding risks, or as a polar intermediate to improve solubility in lead optimization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Tyrosinase Inhibition Assay (High-Throughput Compatible)

Purpose: To determine the IC50 of HP-Pip-2 against mushroom tyrosinase.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • L-DOPA (2.5 mM stock).

  • Mushroom Tyrosinase (1000 U/mL).

  • Test Compound: HP-Pip-2 (dissolved in DMSO).

Workflow:

  • Blanking: Add 140 µL Buffer + 20 µL Enzyme to 96-well plate. Read Absorbance (

    
    ) at 475 nm.
    
  • Control Reaction: Add 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO + 40 µL L-DOPA. Measure slope of dopachrome formation (

    
    ).
    
  • Inhibition Test: Add 120 µL Buffer + 20 µL Enzyme + 20 µL HP-Pip-2 (various conc.) + 40 µL L-DOPA.

  • Validation: Use Kojic Acid (20 µM) as a positive control. If Kojic Acid inhibition < 40%, invalidate the run.

Calculation:



Protocol B: Factor Xa Chromogenic Assay

Purpose: To verify the anticoagulant potential via S4 pocket binding.

Workflow Visualization:

FXa_Protocol Start Start: Recombinant Human FXa (0.5 nM in Tris Buffer) Incubate Incubate with HP-Pip-2 (30 mins @ 37°C) Start->Incubate Substrate Add Chromogenic Substrate (S-2765, 200 µM) Incubate->Substrate Measure Measure Absorbance @ 405 nm (pNA Release) Substrate->Measure Analysis Calculate Ki via Morrison Equation Measure->Analysis

Figure 2: Step-by-step workflow for the Factor Xa chromogenic inhibition assay.

Synthesis & Structural Integrity

To ensure experimental reproducibility, the purity of HP-Pip-2 is critical.

  • Key Impurity: 4-aminophenol (starting material).

  • Detection: HPLC at 254 nm.

  • Acceptance Criteria: >98% purity required for biological assays to rule out false positives from oxidation products (quinones).

References

  • Discovery of Apixaban (BMS-562247): Pinto, D. J., et al. (2007).[2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[2] Journal of Medicinal Chemistry.

  • Tyrosinase Inhibition Structure-Activity Relationship: Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Piperidinone Scaffolds in Medicinal Chemistry: Sahu, S. K., et al. (2013).[3] "Piperidin-4-one: the potential pharmacophore."[3] Mini Reviews in Medicinal Chemistry.

  • Assay Validation Standards: Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

Sources

Independent Verification of the Biological Activity of 1-(4-Hydroxyphenyl)piperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and clinically approved drugs.[1][2] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The piperidin-4-one subunit, in particular, is a versatile synthetic intermediate that has given rise to compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] Given the established therapeutic relevance of this structural motif, novel derivatives of piperidin-4-one, such as 1-(4-Hydroxyphenyl)piperidin-2-one, represent promising candidates for drug discovery and development.

This guide provides a framework for the independent verification of the biological activity of 1-(4-Hydroxyphenyl)piperidin-2-one. In the absence of specific literature on this compound, we will leverage the known activities of structurally related piperidine derivatives to propose and detail a series of experiments to elucidate its potential anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comparative approach with established alternative compounds and providing the necessary experimental protocols to validate these potential activities.

Proposed Biological Activities for Investigation

Based on the pharmacological profile of the broader piperidin-4-one class of compounds, we hypothesize that 1-(4-Hydroxyphenyl)piperidin-2-one may possess anti-inflammatory and antioxidant activities. The 4-hydroxyphenyl moiety is a common feature in many biologically active compounds and may contribute to these effects. To rigorously test this hypothesis, a series of in vitro and in vivo assays are proposed.

Comparative Framework

To provide a meaningful assessment of the biological activity of 1-(4-Hydroxyphenyl)piperidin-2-one, its performance will be compared against well-characterized reference compounds.

Compound Proposed Activity Rationale for Selection Reported IC50/ED50
1-(4-Hydroxyphenyl)piperidin-2-oneAnti-inflammatory, AntioxidantTest CompoundTo be determined
IndomethacinNon-selective COX InhibitorPositive control for COX-1 and COX-2 inhibition.[3][4]COX-1 IC50: ~18-230 nM; COX-2 IC50: ~26-630 nM[3][4]
CelecoxibSelective COX-2 InhibitorPositive control for selective COX-2 inhibition.[5][6]COX-2 IC50: ~40 nM[5][6]
Ascorbic Acid (Vitamin C)AntioxidantStandard antioxidant for comparison in DPPH assay.[7][8]DPPH IC50: ~3.37-24.34 µg/mL[7][8]
TroloxAntioxidantWater-soluble analog of vitamin E; standard for ABTS assay.[9][10]ABTS IC50: ~2.93-6.48 µg/mL[10][11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments proposed to verify the biological activity of 1-(4-Hydroxyphenyl)piperidin-2-one.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay will determine the ability of 1-(4-Hydroxyphenyl)piperidin-2-one to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation. A colorimetric or fluorometric inhibitor screening assay kit is recommended for this purpose.[2][12][13]

Experimental Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Heme, and Enzymes (COX-1, COX-2) add_reagents Add Buffer, Heme, and Enzyme to Reaction Tubes prep_reagents->add_reagents prep_inhibitors Prepare Serial Dilutions of Test and Control Compounds add_inhibitor Add Inhibitor or Vehicle Control prep_inhibitors->add_inhibitor add_reagents->add_inhibitor incubate_inhibitor Incubate for 10 min at 37°C add_inhibitor->incubate_inhibitor add_substrate Initiate Reaction with Arachidonic Acid incubate_inhibitor->add_substrate incubate_reaction Incubate for 2 min at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction with Saturated Stannous Chloride incubate_reaction->stop_reaction quantify_pg Quantify Prostaglandin Production (e.g., EIA) stop_reaction->quantify_pg calc_inhibition Calculate Percent Inhibition quantify_pg->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, heme, and the COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of 1-(4-Hydroxyphenyl)piperidin-2-one, indomethacin, and celecoxib in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In separate reaction tubes for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

  • Inhibitor Addition: Add the test compound or control inhibitor to the corresponding tubes. For the 100% activity control, add the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all tubes.

  • Reaction Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

  • Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).[14]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[15][16]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol/Ethanol add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test and Control Compounds add_sample Add Sample/Standard to Microplate Wells prep_samples->add_sample add_sample->add_dpph incubate Incubate in the Dark for 30 min add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scavenging Calculate Percent Scavenging Activity read_abs->calc_scavenging determine_ic50 Determine IC50 Values calc_scavenging->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.[15]

  • Compound Preparation: Prepare stock solutions of 1-(4-Hydroxyphenyl)piperidin-2-one and ascorbic acid in a suitable solvent. Perform serial dilutions.

  • Assay Setup: In a 96-well microplate, add a small volume (e.g., 20 µL) of each concentration of the test compound, ascorbic acid, or vehicle control to different wells.

  • Reaction Initiation: Add the DPPH working solution (e.g., 200 µL) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. Determine the IC50 value.

In Vitro Antioxidant Activity: ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[9]

Step-by-Step Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

  • Compound Preparation: Prepare stock solutions and serial dilutions of 1-(4-Hydroxyphenyl)piperidin-2-one and Trolox.

  • Assay Setup: In a 96-well microplate, add a small volume (e.g., 5 µL) of the test compound, Trolox, or vehicle control to the wells.

  • Reaction Initiation: Add the ABTS•+ working solution (e.g., 200 µL) to each well.

  • Incubation and Measurement: Mix and incubate for a specified time (e.g., 5-6 minutes) and then read the absorbance at 734 nm.[9]

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value, similar to the DPPH assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of a compound.[17][18][19]

Experimental Workflow

Carrageenan_Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats measure_initial_paw Measure Initial Paw Volume (Plethysmometer) acclimatize->measure_initial_paw administer_compounds Administer Test Compound, Controls, or Vehicle measure_initial_paw->administer_compounds inject_carrageenan Inject 1% Carrageenan into Sub-plantar Region of Hind Paw administer_compounds->inject_carrageenan measure_paw_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) inject_carrageenan->measure_paw_edema calc_edema Calculate Percent Increase in Paw Volume measure_paw_edema->calc_edema calc_inhibition Calculate Percent Inhibition of Edema calc_edema->calc_inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): vehicle control, positive control (indomethacin), and different dose levels of 1-(4-Hydroxyphenyl)piperidin-2-one.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[18]

  • Compound Administration: Administer the test compound, indomethacin, or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.[19]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[18][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

While the piperidine scaffold is a rich source of biologically active compounds, the specific activity of 1-(4-Hydroxyphenyl)piperidin-2-one remains to be elucidated. The experimental framework provided in this guide offers a robust and systematic approach to independently verify its potential anti-inflammatory and antioxidant properties. By employing standardized in vitro and in vivo assays and making direct comparisons to well-characterized reference compounds, researchers can generate reliable and reproducible data to support the further development of this promising molecule. The successful execution of these protocols will provide valuable insights into the therapeutic potential of 1-(4-Hydroxyphenyl)piperidin-2-one and contribute to the broader understanding of the structure-activity relationships within the piperidin-4-one class of compounds.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Chemat, S., et al. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Authorea Preprints.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Patrignani, P., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay.
  • Matuszewska, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(15), 4567.
  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the ABTS scavenging activity of trolox (TX) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. Retrieved from [Link]

  • Georgiev, G. D., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 5(1), 1937-1946.
  • Desmarchelier, C., et al. (2001). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 39(4), 307-311.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Asad, S. M., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(28), 4351-4374.
  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-41.
  • ResearchGate. (n.d.). Antioxidant capacities DPPH IC50 (µg/ml) and ABTS Trolox equivalent.... Retrieved from [Link]

  • E3S Web of Conferences. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml?. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage enzyme inhibition and IC50 values of EAP and indomethacin.... Retrieved from [Link]

  • AIP Publishing. (2018). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. Retrieved from [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit. Retrieved from [Link]

  • Current Protocols. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(4-Hydroxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance from Benchtop to Final Disposition

In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The responsible management of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the proper disposal of 1-(4-Hydroxyphenyl)piperidin-2-one, ensuring the safety of personnel and adherence to regulatory standards. Our commitment to scientific integrity and practical, field-proven insights aims to build your trust and become your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard Profile: A Synthesis of Structural Toxicology

The piperidine scaffold is a well-characterized heterocyclic amine. Safety data for piperidine itself reveals significant hazards, including:

  • Flammability: Piperidine is a flammable liquid, a characteristic that may be imparted to its derivatives.[1][2]

  • Corrosivity: It is known to cause severe skin burns and eye damage.[1][2][3]

  • Toxicity: Piperidine is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][2][3][4]

The 4-hydroxyphenyl group, while generally less hazardous than piperidine, can still present risks. Compounds containing this functional group may cause skin and eye irritation.[5] Furthermore, phenolic compounds can have environmental implications if not disposed of correctly.

Therefore, 1-(4-Hydroxyphenyl)piperidin-2-one should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm. The precautionary principle dictates that in the absence of specific data, the more stringent handling and disposal procedures should be applied.

Core Directive: A Step-by-Step Protocol for Disposal

The proper disposal of 1-(4-Hydroxyphenyl)piperidin-2-one, a solid chemical waste, requires a systematic approach to ensure safety and regulatory compliance. The following protocol is designed to guide laboratory personnel through this process.

Part 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling 1-(4-Hydroxyphenyl)piperidin-2-one for any purpose, including disposal, it is imperative to don the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection: Wear chemical safety goggles with side shields. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1][3][6]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

Part 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that the waste is managed appropriately by disposal facilities.

  • Designated Waste Container: 1-(4-Hydroxyphenyl)piperidin-2-one waste should be collected in a dedicated, properly labeled, and compatible container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Solid Waste Stream: As a solid, this compound should be disposed of in a container designated for solid chemical waste. Do not mix it with liquid waste.[7]

  • Avoid Incompatibilities: Do not mix 1-(4-Hydroxyphenyl)piperidin-2-one with other chemical waste streams unless their compatibility has been verified. Incompatible materials can lead to violent reactions, the generation of toxic gases, or fire.[6]

Part 3: Labeling and Documentation - The Chain of Custody

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(4-Hydroxyphenyl)piperidin-2-one." Avoid using abbreviations or chemical formulas.

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The date on which the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Disposal Pathways: A Decision-Making Framework

The selection of the final disposal method for 1-(4-Hydroxyphenyl)piperidin-2-one will be determined by your institution's hazardous waste management program and local, state, and federal regulations. The following diagram illustrates the typical decision-making process.

Caption: Decision workflow for the disposal of 1-(4-Hydroxyphenyl)piperidin-2-one.

Incineration: The Preferred Route for Organic Solids

High-temperature incineration is the most common and effective method for the disposal of solid organic chemical waste.[8][9] This process destroys the organic molecule, converting it into less harmful components such as carbon dioxide and water. Nitrogen-containing compounds like 1-(4-Hydroxyphenyl)piperidin-2-one may produce nitrogen oxides (NOx) upon combustion, which are then treated by the incinerator's emission control systems.[10]

Secure Landfill: A Secondary Option

In cases where incineration is not a viable option, the disposal of 1-(4-Hydroxyphenyl)piperidin-2-one in a secure, hazardous waste landfill may be considered.[11][12] These landfills are specially designed and monitored to prevent the leaching of chemicals into the surrounding environment.[13] It is crucial to ensure that the waste is properly packaged and documented according to the landfill's acceptance criteria.

Chemical Treatment: A Specialized Approach

While less common for solid waste, chemical treatment methods may be available in some facilities. These processes would involve reacting the 1-(4-Hydroxyphenyl)piperidin-2-one to transform it into a less hazardous substance before final disposal. The feasibility of this option depends on the availability of appropriate facilities and expertise.

Quantitative Data Summary

ParameterInformationSource
Piperidine Hazards Flammable, Corrosive, Toxic (Oral, Dermal, Inhalation)[1][2][3][4]
4-Hydroxyphenyl Group Hazards Skin and Eye Irritation[5]
Recommended Incineration Temp. Generally >850°C for non-halogenated organic waste[8]

Experimental Protocol: Laboratory Spill Clean-up

In the event of a small-scale laboratory spill of 1-(4-Hydroxyphenyl)piperidin-2-one, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For larger spills or if dust is generated, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Part 1.

  • Containment: If it is a solid, prevent it from spreading by gently covering it with an absorbent material suitable for chemical spills. Do not use combustible materials like paper towels.

  • Clean-up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The container with the spilled material and clean-up debris must be labeled as hazardous waste and disposed of according to the procedures outlined in this guide.

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety department.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 1-(4-Hydroxyphenyl)piperidin-2-one is a critical component of a robust laboratory safety program. By understanding the potential hazards of this compound, adhering to strict protocols for handling and segregation, and following the prescribed disposal pathways, researchers can ensure the safety of themselves and their colleagues while protecting the environment. This guide serves as a testament to our dedication to providing you with the essential information needed to conduct your research in a safe, compliant, and responsible manner.

References

  • Chemos GmbH & Co.KG.
  • Sigma-Aldrich.
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  • NOAA - CAMEO Chemicals. 4-HYDROXYACETANILIDE.
  • National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. (2016-02-05).
  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH.
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  • PENTA.
  • CDH Fine Chemical.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
  • US EPA. Land Disposal Restrictions for Hazardous Waste. (2025-10-09).
  • PMC - PubMed Central.
  • US EPA.
  • Organic Chemistry Portal. Piperidine synthesis.
  • ChemicalBook. N-(4-HYDROXYPHENYL)
  • Vanderbilt University Medical Center.
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  • US EPA. Learn the Basics of Hazardous Waste. (2025-03-24).
  • Google Patents.
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  • Anenta.
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  • ACTenviro. Landfill, Hazardous Waste.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • Benchchem.
  • eCFR.
  • Ace Waste.
  • Sigma-Aldrich.
  • POST Parliament. Management of legacy landfill. (2026-01-22).
  • Wikipedia. Piperidine.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • PubMed. Defining the toxicological profile of 4-hydroxyphenylpyruvate dioxygenase-directed herbicides to Aedes aegypti and Amblyomma americanum.
  • European Environment Agency. WASTE INCINERATION wt090207 Activity 090207 Emission Inventory Guidebook.
  • NCBI - NIH. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • PubChem. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.